Glycinexylidide-d6 Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
220.73 g/mol |
IUPAC Name |
2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H/i1D3,2D3; |
InChI Key |
HPVGPNNVMZBKIB-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The N-Deethylation Cascade: A Technical Guide to the Metabolic Pathway of Lidocaine to Glycinexylidide (GX)
Executive Summary
The metabolic trajectory of Lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide) is a critical determinant of its therapeutic window and toxicity profile. While Lidocaine’s primary efficacy is well-documented, the accumulation of its deethylated metabolites—Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX) —presents significant clinical challenges, particularly in patients with compromised renal or hepatic function.
This guide moves beyond basic textbook definitions to provide a rigorous, mechanistic examination of the Lidocaine
Part 1: The Mechanistic Pathway
The biotransformation of Lidocaine to GX is strictly an oxidative N-deethylation cascade occurring primarily in the hepatic endoplasmic reticulum. This pathway is sequential: Lidocaine is first deethylated to MEGX, which is subsequently deethylated to GX.[1][2]
The Chemical Cascade
-
Lidocaine
MEGX: The tertiary amine of Lidocaine undergoes oxidative attack, losing an ethyl group to form acetaldehyde and the secondary amine, MEGX.[3] -
MEGX
GX: MEGX undergoes a second N-deethylation, removing the remaining ethyl group to yield the primary amine, GX.[1] -
Terminal Fate: GX is susceptible to hydrolysis by amidases to form 2,6-xylidine, a potential carcinogen, though this is a downstream event.
Pathway Visualization
The following diagram illustrates the sequential N-deethylation and the specific cytochrome P450 isoforms governing each step.
Part 2: Enzymology and Kinetics
Understanding the specific contributions of Cytochrome P450 isoforms is non-negotiable for predicting drug-drug interactions (DDIs).
The CYP1A2 vs. CYP3A4 Dichotomy
The conversion of Lidocaine to MEGX and subsequently to GX is mediated by two primary enzymes with distinct kinetic profiles:[1]
-
CYP1A2 (High Affinity, Low Capacity): This is the dominant enzyme at therapeutic concentrations. It is highly specific but easily saturated.
-
Clinical Implication: Inhibitors of CYP1A2 (e.g., Fluvoxamine) dramatically reduce Lidocaine clearance and MEGX formation [1].
-
-
CYP3A4 (Low Affinity, High Capacity): This enzyme plays a secondary role at low concentrations but becomes the primary driver of metabolism during overdose or when CYP1A2 is saturated.
-
Clinical Implication: Because CYP3A4 is abundant, it serves as a "rescue" pathway, but its inhibition (e.g., by Erythromycin) can still precipitate toxicity [2].
-
Pharmacological Activity of Metabolites
| Analyte | Pharmacologic Potency (Relative to Parent) | Toxicity Profile | Elimination |
| Lidocaine | 100% (Reference) | CNS/Cardiac (Seizures, Arrhythmia) | Hepatic Metabolism |
| MEGX | 80–90% | Potent antiarrhythmic; lowers seizure threshold | Hepatic Metabolism |
| GX | 10–26% | CNS Toxicity: Contributes to seizures; inhibits GlyT1 transporter [3] | Renal Excretion (Accumulates in kidney failure) |
Part 3: Experimental Validation (The "Self-Validating" Protocol)
To rigorously study the Lidocaine
Materials
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
-
Internal Standard (IS): Lidocaine-d10.[4]
Step-by-Step Incubation Workflow
-
Pre-Incubation (Equilibration):
-
Mix HLM (final conc. 0.5 mg/mL) with 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike Lidocaine (substrate) to final concentration of 10 µM.
-
Incubate at 37°C for 5 minutes to equilibrate temperature.
-
Why: Ensures enzyme-substrate complex formation prior to catalysis.
-
-
Initiation (The "Start" Signal):
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Prepare a "Minus NADPH" sample to validate that degradation is enzymatic, not chemical.
-
-
Kinetic Sampling:
-
At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Immediately dispense into 150 µL of Ice-cold ACN (containing IS).
-
Why: A 1:3 ratio ensures complete protein precipitation and immediate enzyme inactivation.
-
-
Processing:
-
Vortex for 1 min; Centrifuge at 4,000g for 10 min at 4°C.
-
Transfer supernatant for LC-MS/MS analysis.
-
Workflow Visualization
Part 4: Bioanalytical Quantification (LC-MS/MS)
Accurate distinction between MEGX and GX requires precise mass spectrometry parameters due to their structural similarity. The following Multiple Reaction Monitoring (MRM) transitions are the industry standard for specificity [4].
LC-MS/MS Parameters[5]
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[5]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1mm).
-
Mobile Phase:
MRM Transitions Table
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| Lidocaine | 235.2 | 86.2 | 20 | Cleavage of diethylamino group |
| MEGX | 207.1 | 58.1 | 18 | Loss of ethyl group |
| GX | 179.1 | 122.1 | 22 | Distinct fragment for primary amine |
| Lidocaine-d10 | 245.2 | 96.2 | 20 | Internal Standard |
Note: While GX can produce a fragment at m/z 86, monitoring m/z 122 provides higher specificity against background interference.
Part 5: Clinical & Toxicological Implications[3]
The metabolism of Lidocaine to GX is not merely a clearance mechanism; it is a toxification pathway in specific patient populations.
The Renal Trap
Unlike Lidocaine and MEGX, which are lipophilic and cleared hepatically, GX is more polar and relies heavily on renal excretion .
-
Mechanism: In patients with renal failure (CrCl < 30 mL/min), GX half-life extends from hours to days.
-
Consequence: Accumulation of GX leads to competitive inhibition of the Glycine Transporter 1 (GlyT1) [3], contributing to CNS excitation, tremors, and potential neurotoxicity even when plasma Lidocaine levels appear normal.
Drug-Drug Interactions (DDIs)
-
Fluvoxamine (CYP1A2 Inhibitor): Causes a rapid spike in Lidocaine levels but a decrease in MEGX/GX formation.
-
Amiodarone (CYP3A4 Inhibitor): Often co-administered with Lidocaine for arrhythmia.[1] It inhibits the secondary pathway, potentially altering the MEGX/GX ratio and reducing overall clearance [2].
References
-
Orlando, R. et al. (2004). "Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function."[8] Clinical Pharmacology & Therapeutics.
-
Isohanni, M.H. et al. (2009). "Cytochrome P450-mediated drug interactions affecting lidocaine." Core.ac.uk.
-
Werdehausen, R. et al. (2012).[9] "Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine?" Anesthesiology.
-
Oertel, R. et al. (2012). "Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures." Journal of Chromatography B.
Sources
- 1. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 2. ClinPGx [clinpgx.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Activity of Glycinexylidide (GX): A Technical Guide
Executive Summary
Glycinexylidide (GX) is a pharmacologically active metabolite of the amide-type local anesthetic and antiarrhythmic agent, Lidocaine. Formed via the oxidative N-dealkylation of monoethylglycinexylidide (MEGX), GX possesses distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties that differentiate it from its parent compound. While GX exhibits approximately 10–26% of the antiarrhythmic potency of Lidocaine , its clinical significance lies in its extended half-life (10 hours vs. 1.5 hours for Lidocaine) and its dependence on renal clearance. This guide details the molecular mechanisms, toxicity profiles, and quantification protocols for GX, specifically addressing its accumulation risks in patients with renal impairment.
Metabolic Origin & Pharmacokinetics
Biotransformation Pathway
Lidocaine undergoes extensive first-pass metabolism in the liver. The primary pathway involves sequential N-dealkylation mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4).
-
Lidocaine is deethylated to form Monoethylglycinexylidide (MEGX) .
-
MEGX is further deethylated to form Glycinexylidide (GX) .
-
GX is partially hydrolyzed to 2,6-xylidine (carcinogenic potential) or excreted unchanged.
Pharmacokinetic Divergence
The critical pharmacological distinction between Lidocaine and GX is the elimination mechanism.
| Parameter | Lidocaine | Monoethylglycinexylidide (MEGX) | Glycinexylidide (GX) |
| Primary Elimination | Hepatic Metabolism (>90%) | Hepatic Metabolism | Renal Excretion (~50% unchanged) |
| Elimination Half-Life | 1.5 – 2.0 hours | 2.0 – 3.0 hours | 10.0 hours |
| Potency (Relative) | 100% (Reference) | ~80% | ~10–26% |
| Renal Failure Impact | Minimal accumulation | Moderate accumulation | Severe accumulation (Toxic Risk) |
Clinical Insight: In patients with renal failure (Creatinine Clearance < 30 mL/min), GX concentrations can reach toxic levels even when Lidocaine dosages are adjusted for hepatic function. This accumulation contributes to "Lidocaine toxicity" symptoms (seizures, confusion) despite normal Lidocaine plasma levels.
Pharmacodynamics & Mechanism of Action[1]
Voltage-Gated Sodium Channel (Nav) Blockade
Like Lidocaine, GX blocks voltage-gated sodium channels (Nav1.5 in the heart, Nav1.7/1.8 in neurons), inhibiting the rapid influx of Na+ required for action potential depolarization (Phase 0).
-
Binding Site: Intracellular pore region of the alpha subunit.
-
Kinetics: GX exhibits slower onset and recovery kinetics compared to Lidocaine.[1]
-
State Dependence: GX binds preferentially to the inactivated state of the channel. Crucially, unlike Lidocaine, recovery from GX-induced block is slowed by hyperpolarization , suggesting a more stable interaction with the resting state or a slower dissociation rate constant (
).
Glycine Transporter 1 (GlyT1) Inhibition
Recent research identifies GX as an inhibitor of the Glycine Transporter 1 (GlyT1).[2]
-
Mechanism: By inhibiting GlyT1 on astrocytes, GX reduces the reuptake of glycine from the synaptic cleft.
-
Effect: Increased extracellular glycine concentrations potentiate NMDA receptors and strychnine-sensitive glycine receptors (GlyR), contributing to antinociceptive (pain-relieving) pathways independent of sodium channel blockade.
Experimental Protocols
Protocol A: Quantification via HPLC-MS/MS
Objective: Precise quantitation of GX in plasma to distinguish it from Lidocaine and MEGX. Standard: High-Performance Liquid Chromatography with Tandem Mass Spectrometry.
Reagents:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.0 with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Internal Standard (IS): D6-Lidocaine or Etidocaine.
Workflow:
-
Sample Prep: Mix 100 µL plasma with 10 µL IS. Add 200 µL Acetonitrile (protein precipitation). Vortex 30s, Centrifuge at 10,000g for 10 min.
-
Injection: Inject 5 µL of supernatant onto a C18 Column (e.g., 50 x 4.6 mm, 5 µm).
-
Elution Gradient:
-
0-1 min: 10% B
-
1-3 min: Ramp to 90% B
-
3-4 min: Hold 90% B
-
4-5 min: Re-equilibrate 10% B
-
-
Detection (MRM Mode):
-
Lidocaine: m/z 235.2 → 86.1
-
MEGX: m/z 207.2 → 58.1
-
GX: m/z 179.2 → 44.1 (Quantifier), 179.2 → 121.1 (Qualifier)
-
Validation Criteria: Linearity
Protocol B: Electrophysiological Characterization (Patch Clamp)
Objective: Determine the IC50 of GX on Nav1.5 channels.
-
Cell Line: HEK293 cells stably expressing human Nav1.5.
-
Solutions:
-
Pipette (Intracellular): 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Hold potential at -120 mV (Resting).
-
Depolarize to -10 mV for 50 ms (Test Pulse) at 0.1 Hz frequency.
-
-
Application: Perfusion of GX (1, 10, 30, 100, 300 µM).
-
Analysis:
-
Measure peak current (
).[2] -
Calculate Fractional Block:
. -
Fit to Hill Equation:
.
-
Visualizations
Lidocaine Metabolic Pathway & Toxicity Flow
This diagram illustrates the sequential N-dealkylation and the divergence in elimination pathways that leads to GX accumulation.
Caption: Metabolic cascade of Lidocaine showing the critical renal dependence of Glycinexylidide (GX) elimination.
Pharmacodynamic Mechanism: Dual Action
This diagram details the two distinct mechanisms by which GX exerts physiological effects.
Caption: Dual mechanism of GX: Voltage-gated Na+ channel blockade and GlyT1 transporter inhibition.[2]
References
-
Bennett, P. B., et al. (1988). Competition between lidocaine and one of its metabolites, glycylxylidide, for cardiac sodium channels. Circulation Research. Link
-
O'Neal, C. L., & Poklis, A. (1996).[4][5] Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum.[4][5][6] Clinical Chemistry.[4][5][6] Link
-
Werdehausen, R., et al. (2012).[7] Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? Anesthesiology.[2][7] Link
-
Collinsworth, K. A., et al. (1975). Pharmacokinetics and metabolism of lidocaine in patients with renal failure.[8] Clinical Pharmacology & Therapeutics. Link
-
Strong, J. M., et al. (1973). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical Pharmacology & Therapeutics. Link
Sources
- 1. Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ovid.com [ovid.com]
- 5. Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of Glycinexylidide-d6 Hydrochloride
[1][2]
Executive Summary
Glycinexylidide-d6 (GX-d6) is the deuterated analog of Glycinexylidide (GX), the primary pharmacologically active metabolite of Lidocaine formed via N-deethylation.[1][2] In bioanalytical workflows (LC-MS/MS), GX-d6 Hydrochloride is the critical Internal Standard (IS) used to normalize extraction efficiency and matrix effects.[1][2]
While the parent compound Lidocaine is highly soluble, the bis-deethylated metabolite GX (a primary amine) exhibits distinct physicochemical properties.[1][2] This guide provides validated solubility data and protocols to ensure precise stock solution preparation, preventing the common error of "salting out" or precipitation during working standard dilution.[2]
Physicochemical Profile
| Property | Data | Notes |
| Compound Name | This compound | Deuterated Internal Standard |
| Chemical Structure | 2-amino-N-(2,6-dimethylphenyl-d3)-acetamide hydrochloride (typical labeling) | Amide + Primary Amine (HCl salt) |
| CAS Number | 1217098-46-8 (d6 form) / 35891-83-9 (unlabeled HCl) | Verify specific isotope label position on CoA |
| Molecular Weight | ~220.73 g/mol (d6-HCl) | Unlabeled HCl MW: 214.69 g/mol |
| pKa (Basic) | ~7.7 - 8.0 | Amine group protonation |
| Appearance | White to off-white solid | Hygroscopic |
Solubility Fundamentals
Solubility in Methanol (Recommended Solvent)
Status: Soluble (Analytical Grade) Methanol (MeOH) is the preferred solvent for primary stock preparation.[1][2]
-
Mechanism: Methanol’s protic nature and moderate dielectric constant (ε ≈ 33) effectively solvate the ionic HCl salt while disrupting the crystal lattice of the amide moiety.[1][2]
-
Capacity: Easily supports concentrations of 1.0 mg/mL , which is the standard concentration for bioanalytical stock solutions.[1][2]
-
Advantage: Methanol prevents hydrolytic degradation of the amide bond during long-term storage at -20°C and provides antimicrobial protection.[1][2]
Solubility in Water
Status: Slightly Soluble to Soluble (Concentration Dependent) [1][2]
-
Behavior: Unlike Lidocaine HCl (which is freely soluble), GX HCl exhibits reduced water solubility due to the loss of the diethyl groups, which increases the relative influence of the lipophilic xylidine ring and high crystal lattice energy.[1]
-
Limit: Literature classifies GX HCl as "Slightly Soluble" (USP definition: 1–10 mg/mL).[1][2]
-
Risk: Preparing highly concentrated aqueous stocks (>10 mg/mL) may result in precipitation or "crashing out," especially at refrigerated temperatures (4°C).[1]
-
Application: Water is appropriate for working dilutions (e.g., <10 µg/mL) but not for primary stocks.[1]
Isotope Effect
The substitution of hydrogen with deuterium (d6) increases the molecular weight but has a negligible effect on the solubility coefficient for practical analytical purposes.[1][2] Protocols for the non-deuterated standard apply directly to the d6 form.[1][2]
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, accurate master stock for long-term storage.
-
Equilibration: Allow the GX-d6 HCl vial to reach room temperature (20-25°C) before opening to prevent condensation (hygroscopic).
-
Weighing: Accurately weigh 1.0 mg (corrected for purity/salt factor) of GX-d6 HCl into a 1.5 mL amber glass vial.
-
Dissolution: Add 1.0 mL of HPLC-grade Methanol .
-
Agitation: Vortex at medium speed for 30 seconds. If particulates remain, sonicate for 5 minutes at ambient temperature.[1][2]
-
Storage: Aliquot into 100 µL volumes in amber vials. Store at -20°C or lower.
Protocol B: Preparation of Working Internal Standard (IS)
Objective: Prepare the daily IS spiking solution for plasma/serum precipitation.[1][2]
-
Thaw: Thaw one aliquot of Primary Stock (1.0 mg/mL) at room temperature.
-
Diluent: Use 50:50 Methanol:Water .
-
Dilution: Dilute to 100 ng/mL - 500 ng/mL (typical IS range).
-
Example: Add 10 µL Stock to 9.99 mL Diluent (1:1000 dilution).
-
-
Stability: Prepare fresh daily or validate stability for 1 week at 4°C.
Workflow Visualization
The following diagram illustrates the critical decision pathways for solvent selection to avoid precipitation.
Caption: Decision logic for GX-d6 HCl stock preparation, highlighting Methanol as the critical success factor.
Application in Bioanalysis (LC-MS/MS)
In LC-MS/MS assays, GX-d6 is typically extracted alongside Lidocaine and MEGX.[1][2]
-
Mobile Phase Compatibility: GX elutes early on C18 columns due to its polarity.[1][2] A stock prepared in Methanol ensures compatibility with common mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile).[1]
-
Protein Precipitation: When using the "Crash" method (adding organic solvent to plasma), the IS should be dissolved in the precipitating agent (usually Acetonitrile or Methanol).[1] GX-d6 HCl is fully soluble in these matrices at spiking concentrations.[1][2]
Storage and Stability
References
-
ChemicalBook. (2025).[1][2][3] Glycinexylidide Hydrochloride Properties and Solubility Data.
-
MedChemExpress. (2024).[1][2] Glycinexylidide (GX) Product Information & Solubility Protocols.
-
Cayman Chemical. (2024).[1][2] Lidocaine Metabolite Standards: Handling and Stability Guide.
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 87833: Glycinexylidide.
-
TLC Pharmaceutical Standards. (2024). Glycinexylidide-d6 Data Sheet.
The Silent Variable: Glycinexylidide (GX) in Lidocaine Toxicity Studies
A Technical Guide for Mechanistic Toxicology & Bioanalysis
Executive Summary
In the development of amide-type local anesthetics and antiarrhythmics, Glycinexylidide (GX) represents a critical, often overlooked variable. While Monoethylglycinexylidide (MEGX) is frequently monitored due to its near-parent potency, GX (the secondary metabolite) possesses a distinct pharmacokinetic profile characterized by a half-life up to 5-fold longer than Lidocaine.
This guide addresses the "toxicity creep" phenomenon where GX accumulation—particularly in renal impairment models—confounds safety data. We provide the mechanistic rationale, corrected analytical protocols (LC-MS/MS), and experimental design adjustments required to isolate GX-mediated toxicity from parent compound effects.
Part 1: The Metabolic Cascade & Pharmacodynamic Decoupling
To understand GX toxicity, one must first decouple its kinetics from the parent drug. Lidocaine undergoes sequential N-dealkylation in the liver.[1] While the parent compound is rapidly cleared, the metabolic tail (GX) lingers, creating a "pharmacodynamic decoupling" where toxicity persists after the parent drug is eliminated.
1.1 The Pathway
Lidocaine is metabolized primarily by CYP1A2 (high affinity, low capacity) and CYP3A4 (low affinity, high capacity).
-
Step 1: Lidocaine
MEGX (Active, ~80% potency of parent).[2] -
Step 2: MEGX
GX (Active, ~10-26% potency, slow elimination ). -
Step 3: GX
2,6-Xylidine (Precursor to potential carcinogens, inactive as anesthetic).
1.2 Visualization: The Metabolic Flow
The following diagram illustrates the sequential degradation and the specific enzymatic drivers. Note the "Accumulation Risk" node at GX.
Figure 1: Sequential N-dealkylation pathway of Lidocaine. Note the bifurcation at GX toward renal excretion, the primary driver of accumulation.
Part 2: Mechanisms of Toxicity
GX is not merely an inert byproduct; it is a distinct pharmacological entity with a unique toxicity profile.
2.1 Ion Channel Kinetics (The "Fast-In, Slow-Out" Problem)
While Lidocaine is a rapid on-off sodium channel blocker (allowing recovery between heartbeats), GX exhibits slower dissociation kinetics.
-
Mechanism: GX competes for the intracellular sodium channel receptor.
-
Impact: In overdose or accumulation scenarios, GX contributes to a "use-dependent" block that may not resolve as quickly as Lidocaine, potentially predisposing to re-entrant arrhythmias despite its lower nominal potency.
2.2 CNS vs. Cardiac Selectivity
Research indicates that GX contributes disproportionately to Central Nervous System (CNS) toxicity compared to cardiac effects.
-
CNS Effects: Seizures, cognitive impairment, and sedation.
-
The Ratio: The ratio of CNS-to-Cardiac toxicity for GX is shifted; it requires higher concentrations to stop the heart than Lidocaine, but it can trigger CNS excitation at lower relative thresholds, especially when the blood-brain barrier is compromised or during chronic infusion.
Part 3: The Renal Confounder in Experimental Design
This is the most critical section for study directors. If your study involves renal impairment models (e.g., partial nephrectomy, ligation) or long-term infusion (>24 hours), measuring Lidocaine alone is insufficient.
3.1 The Accumulation Factor
-
Lidocaine/MEGX: Primarily cleared hepatically.[2] Clearance is reduced in liver failure but relatively preserved in renal failure.
-
GX: Approximately 50% is excreted unchanged by the kidneys .
-
Data Implication: In a renal failure model, Lidocaine levels may appear therapeutic (2–5 µg/mL), but GX levels can rise progressively, exceeding parent concentrations and triggering "unexplained" seizures.
3.2 Comparison of Pharmacokinetics
| Parameter | Lidocaine | MEGX | Glycinexylidide (GX) |
| Half-Life (Healthy) | 1.5 – 2.0 hours | 2.0 – 3.0 hours | 10.0+ hours |
| Renal Excretion (Unchanged) | < 5% | < 5% | ~50% |
| Antiarrhythmic Potency | 100% (Reference) | ~80–90% | ~10–26% |
| Accumulation Risk | Hepatic Failure | Hepatic Failure | Renal Failure / Long Infusion |
Part 4: Analytical Protocols (LC-MS/MS)
Warning on Immunoassays: Do not use FPIA (Fluorescence Polarization Immunoassay) or EMIT for mechanistic toxicity studies. These assays have high cross-reactivity. In renal failure patients, "Lidocaine" levels measured by immunoassay can be falsely elevated by 20–40% due to GX interference.
Gold Standard Protocol: LC-MS/MS The following protocol ensures separation of GX from MEGX and Lidocaine, preventing ion suppression and cross-talk.
4.1 Sample Preparation (Protein Precipitation)
-
Matrix: 50 µL Plasma/Serum.
-
Internal Standard: Add 20 µL deuterated Lidocaine (Lidocaine-d10) or Bupivacaine.
-
Precipitation: Add 150 µL Acetonitrile (ACN) with 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex 30s, Centrifuge at 10,000g for 10 min.
-
Supernatant: Transfer to autosampler vial.
4.2 LC Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Waters BEH), 2.1 x 50mm, 1.7µm.
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
4.3 MS/MS Transitions (MRM Mode)
-
Lidocaine: m/z 235.2
86.1 -
MEGX: m/z 207.2
58.1 -
GX: m/z 179.1
44.1 (Note: GX is lighter; ensure low mass cutoff is set appropriately).
4.4 Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of Lidocaine, MEGX, and GX.[5]
Part 5: Application Scientist Recommendations
When designing your next toxicology or PK/PD study, adhere to these three rules to ensure data integrity:
-
The "24-Hour Rule": If your infusion protocol exceeds 24 hours, you must quantify GX. Lidocaine reaches steady state in ~6-8 hours; GX continues to accumulate for 2-3 days.
-
Renal Stratification: In clinical trials or animal models, stratify subjects by Creatinine Clearance (CrCl). Expect GX levels to be inversely proportional to CrCl.
-
Biomarker of Toxicity: Use the GX:Lidocaine Ratio as a biomarker. A ratio >0.2 suggests accumulation and potential for CNS side effects independent of parent drug levels.
References
-
Collinsworth, K. A., et al. (1975).[6] Pharmacokinetics and metabolism of lidocaine in patients with renal failure. Clinical Pharmacology & Therapeutics.
-
Bennett, P. N., et al. (1982). Pharmacokinetics of lidocaine and its deethylated metabolite: dose and time dependency studies in man. Journal of Pharmacokinetics and Biopharmaceutics.
-
Oellerich, M., et al. (1987). Lidocaine metabolite formation as a measure of liver function in patients with cirrhosis.[7] Therapeutic Drug Monitoring.
-
Bargetzi, M. J., et al. (1989).[8] Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4. Clinical Pharmacology & Therapeutics.
-
Mei, H., et al. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring.[5][9] Journal of Chromatography B.
Sources
- 1. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 2. ClinPGx [clinpgx.org]
- 3. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Purity and Enrichment of Glycinexylidide-d6 HCl
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of Glycinexylidide-d6 HCl, a stable isotope-labeled internal standard. We delve into the fundamental principles of isotopic purity and enrichment, distinguishing these often-conflated terms. This guide presents detailed, field-proven methodologies using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the robust characterization of this compound. The protocols herein are designed as self-validating systems, ensuring the generation of trustworthy and reproducible data essential for regulated bioanalysis. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for ensuring the integrity of quantitative analytical studies.
Introduction: The Critical Role of a High-Fidelity Internal Standard
Glycinexylidide (GX) is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine[1][2]. In pharmacokinetic and bioequivalence studies, accurately quantifying Lidocaine and its metabolites is paramount. Glycinexylidide-d6 HCl, a deuterium-labeled analog of GX, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS)[3].
The efficacy of a stable isotope-labeled internal standard (SIL-IS) hinges on its chemical and isotopic purity. An ideal SIL-IS behaves nearly identically to the analyte during sample extraction and chromatographic separation, and co-elutes with it. Its distinct mass allows the mass spectrometer to differentiate it from the unlabeled analyte, thereby correcting for variability in sample preparation and instrument response[4][5][6]. However, the presence of unlabeled analyte (d0) in the SIL-IS can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ). Therefore, a rigorous assessment of isotopic purity and enrichment is not merely a quality control step but a fundamental requirement for data integrity in regulated drug development.
This guide will dissect the analytical methodologies required to comprehensively characterize Glycinexylidide-d6 HCl, ensuring its suitability for its intended purpose.
Foundational Concepts: Purity, Enrichment, and Abundance
The terminology surrounding isotopically labeled compounds can be ambiguous. A precise understanding of these terms is crucial for accurate data interpretation.
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a designated labeled position within the molecule[7][8]. For Glycinexylidide-d6, which has six deuterium atoms on the two methyl groups of the xylidide moiety, an isotopic enrichment of 99.5% means that at each of the six possible positions, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.
-
Isotopic Purity (Species Abundance): This term describes the percentage of the entire population of molecules that have a specific, complete isotopic composition[7][8]. For instance, it is the percentage of molecules that are fully deuterated (d6), the percentage that contains five deuterium atoms (d5), and so on. It is a common misconception that 99% isotopic enrichment equates to 99% of the molecules being the desired d6 species. Due to the statistical nature of the labeling process, even with high enrichment, a small population of lesser-deuterated species (d5, d4, etc.) will exist.
The theoretical distribution of these species can be calculated using a binomial expansion, assuming the enrichment at each site is uniform[7][8].
Analytical Methodologies: A Dual-Pronged Approach
A comprehensive and trustworthy characterization of Glycinexylidide-d6 HCl relies on the synergistic use of two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. This dual approach provides a self-validating system where the results from one technique confirm and complement the other[9][10].
High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining isotopic purity by quantifying the relative abundance of all isotopologues (d0 through d6)[11][12]. High resolution is critical to separate the isotopic peaks of the analyte from potential isobaric interferences.
Causality: The choice of HRMS (e.g., Time-of-Flight or Orbitrap) over lower-resolution instruments (e.g., standard quadrupoles) is deliberate. It provides the mass accuracy needed to resolve the different isotopologue peaks, which may only be separated by a few millidaltons, and to distinguish them from background ions or impurities, ensuring an accurate calculation of their relative abundances[11][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR serves as an essential, complementary technique. It confirms the structural integrity of the molecule and the specific location of the deuterium labels, ensuring no unintended H/D scrambling has occurred during synthesis[9][10].
-
Proton NMR (¹H NMR): This technique is exceptionally precise for quantifying the small amounts of residual hydrogen at the labeled positions[7]. By comparing the integration of these residual proton signals to the integration of a proton signal at an unlabeled position on the molecule, one can accurately calculate the overall isotopic enrichment.
-
Deuterium NMR (²H NMR): For highly deuterated compounds where the residual proton signals are very weak, ²H NMR is an appealing alternative[14]. It directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. The relative integrals of the deuterium signals can be used to confirm enrichment[14][15].
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing a clear path to accurate characterization.
Protocol 1: Isotopic Purity Determination by LC-HRMS
This method quantifies the distribution of all isotopic species.
1. Sample Preparation:
- Prepare a stock solution of Glycinexylidide-d6 HCl at 1 mg/mL in methanol.
- Further dilute the stock solution to a working concentration of approximately 1 µg/mL in a suitable mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: This concentration typically provides excellent signal intensity without causing detector saturation.
2. Chromatographic Separation (Recommended):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient to ensure the analyte elutes as a sharp, symmetrical peak.
- Rationale: While direct infusion is possible, LC separation is highly recommended to separate the analyte from any non-volatile impurities or formulation salts that could cause ion suppression and interfere with the analysis[12].
3. Mass Spectrometry Analysis:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan.
- Mass Range: A range that covers the expected m/z of all isotopologues (e.g., m/z 150-250). The expected [M+H]⁺ for the unlabeled C10H14N2O is ~179.12, and for the d6 species C10H8D6N2O is ~185.15.
- Resolution: Set to a high value (e.g., >70,000 FWHM) to ensure baseline resolution of isotopic peaks.
- Rationale: ESI+ is effective for protonating the amine group on Glycinexylidide. High resolution is non-negotiable for this analysis to ensure accurate mass measurement and separation of isotopologues[11].
4. Data Analysis Workflow:
Protocol 2: Isotopic Enrichment Determination by NMR
This method confirms the degree of deuteration at the labeled sites.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of Glycinexylidide-d6 HCl into an NMR tube.
- Dissolve in a suitable non-deuterated solvent for ²H NMR (e.g., DMSO or CHCl₃) or a deuterated solvent for ¹H NMR (e.g., DMSO-d6, ensuring it does not have signals interfering with analyte peaks).
- Rationale: For ²H NMR, a non-deuterated "protonated" solvent must be used, as the instrument's lock channel typically relies on a deuterium signal from the solvent[14]. For ¹H NMR, a deuterated solvent is used to avoid overwhelming the spectrum with solvent signals.
2. ¹H NMR Analysis:
- Acquisition: Acquire a standard quantitative ¹H NMR spectrum. A sufficient relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration.
- Data Processing:
- Integrate the signal corresponding to a known, unlabeled proton (e.g., aromatic protons). Set this integral to its theoretical value (e.g., 3.00 for the 3 aromatic protons).
- Integrate the residual proton signal at the labeled methyl positions.
- Calculate the isotopic enrichment using the formula:
- % Enrichment = (1 - (Integral of residual CH₃ / Theoretical integral of CH₃)) * 100
3. ²H NMR Analysis:
- Acquisition: Acquire a standard ²H NMR spectrum.
- Data Processing: The presence of a strong signal at the chemical shift corresponding to the methyl groups confirms the location of the deuterium labels. Quantitative ²H NMR can also be performed with a suitable internal standard to determine enrichment[15].
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Representative Isotopic Purity Data for Glycinexylidide-d6 HCl
| Isotopic Species | Description | Measured Abundance (%) |
| d6 | Fully deuterated | > 99.0% |
| d5 | Five deuterium atoms | < 1.0% |
| d4 | Four deuterium atoms | < 0.2% |
| d3 | Three deuterium atoms | < 0.1% |
| d2 | Two deuterium atoms | Not Detected |
| d1 | One deuterium atom | Not Detected |
| d0 | Non-deuterated (unlabeled) | < 0.05% |
Note: Data is representative and may vary between manufacturing lots. Always refer to the specific Certificate of Analysis.
Interpretation and Trustworthiness: The combination of HRMS and NMR provides a powerful cross-check. HRMS delivers the detailed isotopologue distribution, while NMR confirms the site of labeling and provides an independent measure of enrichment. Agreement between the two methods significantly enhances the trustworthiness of the characterization. For use in regulated bioanalysis, regulatory guidelines stress the importance of minimizing cross-interference. The contribution of the IS signal to the analyte signal should be less than or equal to 20% of the LLOQ response[4]. This is directly assessed by measuring the d0 level in the internal standard.
Conclusion
The characterization of Glycinexylidide-d6 HCl is a multi-faceted process that demands rigorous analytical scrutiny. A superficial assessment is insufficient for the demands of modern drug development. By employing a dual strategy of High-Resolution Mass Spectrometry and NMR Spectroscopy, researchers can obtain a complete and trustworthy profile of its isotopic purity and enrichment. The detailed, causality-driven protocols outlined in this guide provide a robust framework for ensuring that this critical internal standard meets the high-fidelity requirements for accurate and reproducible bioanalytical results, ultimately contributing to the integrity and success of drug development programs.
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [9]
-
A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards. Benchchem.
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. [10]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Alsachim. [7]
-
Glycine xylidide | C10H14N2O | CID 87833. PubChem - NIH. [1]
-
18865-38-8, Glycine xylidide Formula. ECHEMI. [16]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [15]
-
GLYCINEXYLIDIDE. precisionFDA. [17]
-
Enrichment. Cambridge Isotope Laboratories, Inc.. [8]
-
Glycinexylidide | CAS#:18865-38-8. Chemsrc. [18]
-
applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich. [14]
-
Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. [4]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [11]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [5]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [13]
-
Glycinexylidide-d6 Hydrochloride. LGC Standards. [19]
-
The Gold Standard for Bioanalysis: Validating Analytical Methods with Deuterated Internal Standards. Benchchem. [6]
-
Lidocaine-D6 (HCl Salt). Veeprho. [3]
-
Identification of glycinexylidide in patients treated with intravenous lidocaine. PubMed. [2]
-
CAS No : 1217098-46-8| Chemical Name : Glycinexylidide-d6. Pharmaffiliates. [20]
-
Isotopic purity of Prothipendyl-d6 hydrochloride. Benchchem. [12]
Sources
- 1. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of glycinexylidide in patients treated with intravenous lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 7. isotope.com [isotope.com]
- 8. isotope.com [isotope.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. GSRS [precision.fda.gov]
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- 19. This compound | LGC Standards [lgcstandards.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
Technical Whitepaper: Strategic Synthesis of Deuterium-Labeled Glycinexylidide (GX) Hydrochloride
Executive Summary
Glycinexylidide (GX) is the primary N-dealkylated metabolite of the anesthetic Lidocaine. In pharmacokinetic (PK) studies and clinical monitoring, the accurate quantification of GX is critical for assessing hepatic function and drug clearance.
This guide details the synthesis of Glycinexylidide-d6 Hydrochloride , labeled on the 2,6-dimethylphenyl ring. This labeling strategy is superior to labeling the glycine methylene group (d2), as the aromatic methyl protons are chemically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous biological matrices, ensuring high fidelity in LC-MS/MS applications.
Core Synthesis Strategy
The synthesis follows a robust two-stage protocol:
-
Acylation: Reaction of 2,6-dimethylaniline-d6 with chloroacetyl chloride to form the
-chloroacetamide intermediate. -
Delépine Amination: Conversion of the alkyl chloride to a primary amine using Hexamethylenetetramine (HMTA).
-
Note: This guide recommends the Delépine reaction over direct ammonolysis. Direct reaction with ammonia frequently results in the formation of the secondary amine "dimer" impurity (bis-alkylation), which is difficult to remove from the final standard.
-
Strategic Retrosynthesis & Pathway
The following diagram outlines the critical path from commercially available deuterated precursors to the final hydrochloride salt.
Figure 1: Retrosynthetic pathway utilizing the Delépine reaction to ensure primary amine specificity.
Materials & Reagents
To ensure isotopic purity (>99% atom D), the starting material is the critical variable.
| Reagent | Role | Purity Requirement | Notes |
| 2,6-Dimethylaniline-d6 | Precursor | >98 atom % D | Labeled on ring methyls and aromatic protons. |
| Chloroacetyl Chloride | Acylating Agent | >98% | Highly corrosive; use fresh bottle. |
| Hexamethylenetetramine | Aminating Agent | >99% | "Urotropine"; prevents over-alkylation. |
| Glacial Acetic Acid | Solvent | ACS Grade | Anhydrous conditions preferred for Step 1. |
| Sodium Acetate | Buffer | Anhydrous | Scavenges HCl produced in Step 1. |
| Ethanol (Absolute) | Solvent | 200 Proof | Essential for the hydrolysis step. |
Detailed Experimental Protocol
Phase 1: Synthesis of -Chloro-2,6-dimethylacetanilide-d6
Objective: Create the electrophilic scaffold while preserving the deuterium label.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Purge with nitrogen.
-
Solvation: Dissolve 2,6-dimethylaniline-d6 (5.0 g, ~40 mmol) in glacial acetic acid (45 mL).
-
Cooling: Immerse the flask in an ice bath and cool the internal temperature to 10°C.
-
Addition: Charge the addition funnel with chloroacetyl chloride (4.0 mL, 50 mmol, 1.25 eq). Add dropwise over 20 minutes, maintaining temperature <15°C.
-
Buffering: After addition is complete, stir for 30 minutes at room temperature. Then, add a solution of sodium acetate (saturated aqueous, ~50 mL) to the mixture.
-
Observation: A heavy white precipitate (the product) should form immediately.
-
-
Isolation: Filter the solid via a Buchner funnel. Wash copiously with cold water to remove acid and salts.
-
Drying: Dry the white solid under vacuum over
.-
Yield Expectation: 85-90%.
-
Checkpoint: Check melting point (Lit: 144-146°C for non-deuterated).
-
Phase 2: The Delépine Amination (Formation of GX-d6)
Objective: Selective formation of the primary amine without "dimer" impurities.
-
Quaternization:
-
Dissolve the dried Chloro-intermediate (from Phase 1, 1 eq) in Chloroform (10 mL/g).
-
Add Hexamethylenetetramine (1.1 eq).
-
Reflux the mixture for 4 hours.
-
Observation: The quaternary hexaminium salt will precipitate out of the chloroform solution.
-
Cool and filter the salt.[5] Wash with cold chloroform. This removes any unreacted starting material.
-
-
Hydrolysis (Cleaving the Hexamine):
-
Suspend the hexaminium salt in Ethanol (20 mL/g).
-
Add Concentrated HCl (12 M, 2.5 eq relative to the salt).
-
Heat to reflux for 2 hours.
-
Chemistry: The acid cleaves the formaldehyde-ammonia cage, releasing the primary amine as the hydrochloride salt and generating formaldehyde (volatile/solubilized) and ammonium chloride.
-
-
Purification:
-
Cool the reaction mixture to 0°C. Ammonium chloride (
) is less soluble and may precipitate; filter if necessary. -
Concentrate the filtrate to dryness.
-
Recrystallization: Recrystallize the crude residue from Ethanol/Ether . Dissolve in minimum hot ethanol, then add diethyl ether until turbid. Cool to 4°C.
-
Collect the white crystalline solid: This compound .
-
Analytical Validation (QC)
A self-validating system requires confirming structure and isotopic incorporation.
| Method | Expected Result | Pass Criteria |
| 1H-NMR (D2O) | Absence of aromatic methyl singlets (approx 2.2 ppm) if d6-ring is used. Appearance of glycine methylene singlet (~4.0 ppm). | >98% D incorporation at methyls. |
| LC-MS/MS | Mass shift of +6 Da compared to native GX standard. | M+1 peak at m/z 213 (vs 207 for native). |
| HPLC Purity | Single peak, no evidence of "dimer" (secondary amine) at longer retention time. | >99% Area Under Curve (AUC). |
Application: LC-MS/MS Internal Standard Workflow
The following diagram illustrates how the synthesized GX-d6 corrects for matrix effects during bioanalysis.
Figure 2: Workflow demonstrating the co-elution and matrix effect cancellation using GX-d6.
References
- Löfgren, N. (1948). Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm: Haeggströms.
-
Keenaghan, J. B., & Boyes, R. N. (1972). The tissue distribution, metabolism and excretion of lidocaine in rats, guinea pigs, dogs and man. Journal of Pharmacology and Experimental Therapeutics, 180(2), 454-463. Link
-
Gal, J. (1978). Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. Journal of Pharmaceutical Sciences, 67(10), 1434-1436.[6] (Describes the Delépine/amination logic for xylidides). Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Standard reference for IS validation). Link
-
Organic Syntheses. Coll. Vol. 4, p. 424 (1963). Preparation of Glycine ethyl ester hydrochloride (Analogous Delépine/Hydrolysis conditions). Link
Sources
- 1. myadlm.org [myadlm.org]
- 2. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 3. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]
- 4. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Precision Quantitation of Glycinexylidide (GX) in Biological Matrices using GX-d6 Internal Standard by LC-MS/MS
Abstract
This application note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of Glycinexylidide (GX), a critical metabolite of Lidocaine, using its stable isotope-labeled analog, Glycinexylidide-d6 (GX-d6).[1] Designed for drug development and clinical research, this guide moves beyond basic recipe-following to explain the mechanistic rationale behind every parameter—from electrospray ionization physics to the selection of the d6-isotopologue.
Introduction & Scientific Context
The Clinical Relevance of Glycinexylidide
Lidocaine is a widely used local anesthetic and antiarrhythmic agent. Its metabolism is primarily hepatic, mediated by CYP1A2 and CYP3A4, producing Monoethylglycinexylidide (MEGX). MEGX is further N-deethylated to form Glycinexylidide (GX) .[1]
While Lidocaine and MEGX are pharmacologically active, GX accumulates significantly in patients with renal failure and can contribute to CNS toxicity (e.g., seizures) despite having lower antiarrhythmic potency. Therefore, precise monitoring of GX, distinct from its precursors, is vital for pharmacokinetic (PK) profiling and toxicity studies.
Why Glycinexylidide-d6?
In LC-MS/MS, matrix effects (ion suppression/enhancement) are the primary source of quantitative error.
-
Co-elution: GX is a small, polar molecule that often elutes in the "graveyard" region of the chromatogram where phospholipids and salts suppress ionization.
-
The d6 Solution: A structural analog (like bupivacaine) cannot compensate for these transient ionization changes. Glycinexylidide-d6 , labeled on the 2,6-dimethylphenyl ring, co-elutes perfectly with GX, experiencing the exact same matrix environment and correcting for signal variation in real-time.[1]
Chemical & Physical Properties[1][2][3][4]
| Property | Analyte: Glycinexylidide (GX) | Internal Standard: Glycinexylidide-d6 |
| CAS Number | 18865-38-8 | 1217098-46-8 |
| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide | 2-amino-N-[2,6-di(methyl-d3)phenyl]acetamide |
| Formula | C₁₀H₁₄N₂O | C₁₀H₈D₆N₂O |
| Mol.[1][2][3] Weight | 178.23 g/mol | 184.27 g/mol |
| pKa (Basic) | ~7.7 (Amine group) | ~7.7 |
| LogP | 0.4 (Polar) | 0.4 |
| Solubility | Soluble in MeOH, ACN, Water | Soluble in MeOH, ACN, Water |
Metabolic & Analytical Workflow Visualization
Figure 1: Lidocaine Metabolic Pathway
Lidocaine undergoes sequential N-deethylation.[1] Note that GX is the final amide intermediate before hydrolysis to 2,6-xylidine.[1]
Caption: Sequential N-deethylation pathway of Lidocaine to Glycinexylidide (GX).[1]
Method Development Guide
Mass Spectrometry (MS/MS) Optimization
Ionization Source: Electrospray Ionization (ESI) in Positive Mode .
-
Mechanism:[1][2] The primary amine on the glycine moiety is easily protonated (
). -
Precursor Selection:
Fragmentation Logic (MRM Transitions): Collision Induced Dissociation (CID) breaks the amide bond.
-
Quantifier Transition: The charge is retained on the xylidine ring structure (stabilized by the aromatic system).
-
Qualifier Transition: Loss of the glycine moiety or secondary fragmentation.
-
GX: 179.1
121.1 or 179.1 58.1[1]
-
Chromatography Strategy
Column Selection: A C18 column is standard.[1] However, because GX is polar (LogP 0.4) and basic, it may tail on traditional silica.
-
Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 column to improve peak shape for basic amines.[1]
-
Mobile Phase: Acidic pH is mandatory to keep the amine protonated for MS sensitivity, but this reduces retention on C18.
-
Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Experimental Protocol
Reagents & Materials
-
Standards: Glycinexylidide (Reference Standard) and Glycinexylidide-d6 (Internal Standard, >98% isotopic purity).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[1]
-
Matrix: Drug-free human plasma (K2EDTA or Heparin).[1]
Solution Preparation
-
Stock Solutions (1.0 mg/mL): Dissolve GX and GX-d6 separately in Methanol. Store at -20°C.
-
Working Standard (WS): Dilute GX stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 10 – 2000 ng/mL).
-
Internal Standard Spiking Solution (IS-Spike): Dilute GX-d6 stock in Acetonitrile to a concentration of 200 ng/mL .
-
Note: Preparing the IS in 100% ACN allows it to serve as the protein precipitation agent simultaneously.
-
Sample Preparation (Protein Precipitation)
This method uses a "Crash & Shoot" approach, which is high-throughput and minimizes analyte loss.[1]
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.
-
Precipitation: Add 200 µL of IS-Spike Solution (ACN containing GX-d6).[1]
-
Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal.[1]
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of 0.1% Formic Acid in Water .
LC-MS/MS Parameters
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Sciex 5500/6500, Waters TQ-XS) |
| Column | Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
| Flow Rate | 0.4 mL/min |
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) | Event |
|---|---|---|
| 0.00 | 5% | Loading |
| 0.50 | 5% | Hold for polar retention |
| 3.00 | 90% | Elution |
| 3.50 | 90% | Wash |
| 3.60 | 5% | Re-equilibration |
| 5.00 | 5% | End |[1]
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| GX (Quant) | 179.1 | 122.1 | 50 | 25 |
| GX (Qual) | 179.1 | 58.1 | 50 | 35 |
| GX-d6 (IS) | 185.1 | 128.1 | 50 | 25 |[1]
Analytical Workflow Diagram
Caption: Step-by-step "Crash & Shoot" workflow for GX quantification.
Validation & Quality Control (QC)
To ensure Scientific Integrity , the following criteria must be met:
-
Linearity:
using a weighted linear regression. -
Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% must be <15% (<20% at LLOQ).
-
IS Response: The peak area of GX-d6 should be consistent across all samples (CV < 15%). A sudden drop indicates matrix suppression or injection failure.[1]
-
Carryover: Inject a blank after the highest standard (ULOQ). Analyte area in blank should be <20% of the LLOQ area.
Troubleshooting Tips
-
Low Sensitivity? GX is a small molecule.[1] Ensure the MS source temperature is high (500°C+) to aid desolvation. Check that the diverter valve is not sending the early eluting GX to waste.
-
Peak Tailing? Increase the buffer strength (e.g., add 2mM Ammonium Formate to Phase A) or switch to a "High Strength Silica" (HSS) column.
-
Back-Exchange: GX-d6 with deuterium on the aromatic methyl groups is stable.[1] Avoid using deuterium labels on the glycine backbone if the method involves high pH or harsh conditions, as these can exchange with solvent protons.
References
-
Lidocaine Metabolism Overview
-
Collins, S. et al. "Pharmacokinetics of lidocaine and its metabolites in patients with renal failure." Journal of Clinical Pharmacology. (General reference for context).
-
-
GX Structure & Properties
-
LC-MS/MS Methodologies
-
Internal Standard Usage
-
Fung, E. et al.[1] "The use of stable isotope-labeled internal standards in quantitative LC-MS/MS." Bioanalysis. (Standard practice reference).
-
- GX-d6 Commercial Reference
Sources
Sample preparation for Glycinexylidide-d6 extraction from serum
Application Note: High-Efficiency Extraction of Glycinexylidide-d6 and Glycinexylidide from Serum
Introduction & Scientific Context
Glycinexylidide (GX) is a pharmacologically active metabolite of the local anesthetic and antiarrhythmic drug Lidocaine.[1][2][3] Formed via N-deethylation by hepatic CYP1A2 and CYP3A4 enzymes, GX accumulation can contribute to central nervous system toxicity, particularly in patients with renal failure or during prolonged lidocaine infusion.
The Analytical Challenge: Unlike its parent compound Lidocaine (LogP ~2.4), GX is significantly more polar (LogP ~0.4) due to the loss of the ethyl groups. This shift in polarity renders standard non-polar Liquid-Liquid Extraction (LLE) solvents (e.g., hexane, simple ether) ineffective, resulting in poor recovery. Furthermore, as a primary amine metabolite, GX is susceptible to ion suppression from endogenous serum components like phospholipids.
This protocol details a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This method leverages the basicity of the secondary amine (pKa ~7.8) to orthogonally separate GX from the serum matrix, ensuring high recovery and minimal matrix effects for sensitive LC-MS/MS quantification using the deuterated internal standard, Glycinexylidide-d6 (GX-d6).
Chemical Strategy: The "Why" Behind the Protocol
-
Retention Mechanism (Cation Exchange): At acidic pH (pH < 6.0), the secondary amine of GX is protonated (
). The MCX sorbent (containing sulfonic acid groups) binds the positively charged GX via strong ionic interactions, allowing aggressive washing of neutral and acidic interferences (proteins, lipids) with organic solvents. -
Elution Mechanism: Elution is triggered by breaking the ionic bond using a high-pH organic solvent (5% Ammonium Hydroxide in Methanol), which deprotonates the GX amine, releasing it from the sorbent.
-
Internal Standard Role: GX-d6 is chemically identical to GX but mass-shifted. It compensates for variability in extraction efficiency and ionization suppression. It must be added before any sample manipulation to track the entire process.
Reagents and Materials
-
Analytes: Glycinexylidide (GX) Reference Standard; Glycinexylidide-d6 (GX-d6) Internal Standard.
-
Matrix: Drug-free Human Serum.
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Hydroxide (28-30%).
Detailed Sample Preparation Protocol
Preparation of Standards
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of GX and GX-d6 in Methanol. Store at -20°C.
-
Working Internal Standard (WIS): Dilute GX-d6 stock to 100 ng/mL in Water:Methanol (95:5).
-
Calibration Standards: Spike drug-free serum with GX to create a curve from 5.0 to 1000 ng/mL.
Extraction Workflow (Mixed-Mode SPE)
This workflow is designed to maximize cleanliness and recovery.
Step 1: Pre-treatment
-
Aliquot 200 µL of serum into a 1.5 mL tube.
-
Add 20 µL of WIS (GX-d6, 100 ng/mL). Vortex 10s.
-
Add 200 µL of 2% Formic Acid (aq) .
-
Reasoning: Acidification ensures GX is fully protonated (pH ~2-3) to bind to the cation exchange sorbent.
-
Note: Do not use protein precipitation here; the diluted serum flows better through SPE.
-
Step 2: SPE Cartridge Conditioning
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water (containing 0.1% Formic Acid).[4]
Step 3: Loading
-
Load the entire pre-treated sample (420 µL) onto the cartridge at a slow flow rate (~1 mL/min).
Step 4: Washing (Critical for Matrix Removal)
-
Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins and salts).
-
Wash 2: 1 mL 100% Methanol. (Removes neutral lipids and hydrophobic interferences; GX remains bound ionically).
Step 5: Elution
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Mechanism: High pH (>10) neutralizes the GX amine/sulfonic acid bond, releasing the analyte.
-
Step 6: Post-Extraction
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to LC vial.
Workflow Visualization
The following diagram illustrates the logical flow and chemical state of the analyte during the MCX SPE process.
Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow for Glycinexylidide.
LC-MS/MS Conditions
Chromatography:
-
Column: Phenomenex Kinetex C18 or Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial Hold |
| 0.50 | 5% | Load |
| 3.00 | 95% | Elution of GX (approx 1.8 - 2.2 min) |
| 4.00 | 95% | Column Wash |
| 4.10 | 5% | Re-equilibration |
| 5.50 | 5% | End of Run |
Mass Spectrometry Parameters (MRM):
-
Source: Electrospray Ionization (ESI), Positive Mode.[5]
-
Spray Voltage: 3500 V.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| Glycinexylidide (GX) | 179.1 | 122.1 | 22 | Quantifier |
| 179.1 | 86.1 | 18 | Qualifier | |
| GX-d6 | 185.1 | 128.1* | 22 | Internal Standard |
*Note: The GX-d6 transition assumes deuteration on the dimethylphenyl ring (common). If d6 is on the glycine moiety, the product ion may differ. Verify with product scan.
Validation & Performance Criteria
To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met:
-
Linearity:
with weighting. -
Recovery: Absolute recovery should be >80% to ensure the SPE wash steps are not eluting the polar analyte prematurely.
-
Matrix Effect: Calculate Matrix Factor (MF).
-
Acceptable range: 0.85 – 1.15 (indicating <15% suppression/enhancement).
-
-
Precision: CV < 15% for QC samples.
References
-
Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry. PubMed. [Link]
-
Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science. [Link]
-
Glycinexylidide (PubChem Compound Summary). National Library of Medicine. [Link]
Sources
- 1. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-MS/MS method development for Lidocaine metabolites
Abstract & Clinical Context
Lidocaine is a ubiquitous local anesthetic and class Ib antiarrhythmic agent. Its therapeutic window is narrow (1.5–5.0 µg/mL), and toxicity—manifesting as CNS depression or convulsions—can occur rapidly.
Crucially, Lidocaine metabolism is a marker of hepatic function (specifically CYP1A2 and CYP3A4 activity). The primary metabolite, Monoethylglycinexylidide (MEGX) , is pharmacologically active and contributes to toxicity, particularly in patients with renal failure. The secondary metabolite, Glycinexylidide (GX) , is less potent but accumulates during prolonged infusion.
This protocol details a robust, self-validating HPLC-MS/MS method for the simultaneous quantitation of Lidocaine, MEGX, and GX.[1] Unlike generic methods, this workflow prioritizes the separation of polar metabolites and the elimination of phospholipid matrix effects.
Metabolic Pathway & Mechanism
Understanding the structural changes is vital for MS/MS transition selection. The sequential N-deethylation reduces the hydrophobicity of the analytes, necessitating careful chromatographic gradient optimization.
Figure 1: Metabolic pathway of Lidocaine showing sequential N-deethylation events.
Method Development Strategy (The "Why")
Chromatographic Separation (The Polarity Challenge)
Lidocaine is relatively hydrophobic, but GX is highly polar.
-
Common Pitfall: Using a standard C18 gradient often results in GX eluting in the void volume (unretained), leading to severe ion suppression from salts.
-
Solution: We utilize a high-strength silica (HSS) T3 or a Phenyl-Hexyl column. These stationary phases provide enhanced retention for polar amines (GX) through pi-pi interactions or pore structure, ensuring GX separates from the solvent front.
Mobile Phase Chemistry (pH vs. Sensitivity)
-
The Conflict: Lidocaine (pKa ~7.[2]9) retains better and has superior peak shape at high pH (e.g., Ammonium Bicarbonate, pH 10). However, positive mode ESI (ESI+) is most efficient at acidic pH where amines are fully protonated (
). -
The Decision: We select 0.1% Formic Acid (pH ~2.7) . While this slightly reduces retention, modern columns handle the peak shape. The gain in ionization efficiency (sensitivity) outweighs the retention benefits of high pH for this specific application.
Internal Standard Selection
-
Gold Standard: Lidocaine-d10.[1]
-
Alternative: If d10 is unavailable, use Bupivacaine (structural analog), but be aware it does not compensate for matrix effects as effectively as a stable isotope.
Experimental Protocol
Reagents & Materials
-
Standards: Lidocaine HCl, MEGX, GX (Cerilliant or Sigma).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation: Protein Precipitation (PPT)
Note: While Solid Phase Extraction (SPE) yields cleaner samples, PPT is chosen here for speed and cost-efficiency, mitigated by a divert valve strategy to remove phospholipids.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of Internal Standard solution (Lidocaine-d10, 500 ng/mL in MeOH).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (0.1% FA).
-
Why Acidic ACN? Acid helps break protein binding, releasing more Lidocaine/MEGX.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 13,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a vial containing 100 µL of Water (0.1% FA).
-
Critical Step: Diluting the organic supernatant with water improves peak shape for early eluting polar compounds (GX) by preventing "solvent effect" breakthrough.
-
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1290 / Waters UPLC or equivalent.
-
Column: Waters Acquity HSS T3 C18 (2.1 x 50 mm, 1.8 µm) OR Phenomenex Kinetex C18.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2–5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Load / Desalt |
| 0.50 | 5 | Hold for GX retention |
| 2.50 | 90 | Elute Lidocaine/MEGX |
| 3.00 | 90 | Wash Phospholipids |
| 3.10 | 5 | Re-equilibrate |
| 4.50 | 5 | End of Run |
Mass Spectrometry:
-
Source: ESI Positive (ESI+).[4]
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
|---|---|---|---|---|---|
| Lidocaine | 235.2 | 86.2 | 30 | 20 | Quant |
| 235.2 | 58.1 | 30 | 35 | Qual | |
| MEGX | 207.2 | 58.1 | 25 | 22 | Quant |
| 207.2 | 86.2 | 25 | 18 | Qual | |
| GX | 179.2 | 122.1 | 25 | 25 | Quant |
| 179.2 | 136.1 | 25 | 15 | Qual |
| Lidocaine-d10 | 245.2 | 96.2 | 30 | 20 | IS |
Note: The fragment m/z 86 corresponds to the diethylamino moiety. GX lacks ethyl groups, so its primary transition relies on the xylidine ring fragment (m/z 122).
Analytical Workflow Visualization
Figure 2: Step-by-step analytical workflow from plasma extraction to MS detection.
Validation & Quality Control
This method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .
Linearity & Sensitivity
-
Range: 5 – 2000 ng/mL (covers therapeutic and toxic ranges).
-
LLOQ (Lower Limit of Quantitation): 5 ng/mL (S/N > 10).
-
Weighting:
linear regression is required to fit the wide dynamic range.
Accuracy & Precision
-
Intra-day: CV < 15% (20% at LLOQ).
-
Inter-day: CV < 15% (20% at LLOQ).
-
QC Levels: Low (15 ng/mL), Mid (800 ng/mL), High (1600 ng/mL).
Matrix Effect & Recovery
-
Matrix Factor: Compare analyte response in post-extraction spiked plasma vs. neat solution. Values should be 0.85 – 1.15.
-
Phospholipid Check: Monitor m/z 184
184 (Phosphatidylcholine) to ensure these elute during the high-organic wash step (2.5–3.0 min) and do not co-elute with GX or MEGX.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| GX Peak Splitting | Solvent mismatch | Ensure the injection solvent is weak (50% water or more). Injecting pure ACN causes early eluters to split. |
| High Carryover | Basic drug adsorption | Use a needle wash of ACN:MeOH:Water:FA (40:40:20:0.5). |
| Drifting Retention | pH instability | Formic acid is volatile. Refresh mobile phases every 48 hours. |
| Low Sensitivity | Source contamination | Clean the ESI cone/shield. Lidocaine is "sticky" and builds up on source optics. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Hirota, K., et al. (2021).[7] Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics, 13(2), 205. Retrieved from [Link]
-
Jin, Y., et al. (2022).[8] Simultaneous Determination of Lidocaine and its Active Metabolites in Plasma by UPLC–MS/MS. SSRN Electronic Journal. Retrieved from [Link]
-
Collins, S. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates. Journal of Chromatography B, 895-896, 175-179. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. papers.ssrn.com [papers.ssrn.com]
Application Note: Simultaneous Quantitation of Lidocaine, MEGX, and GX in Human Plasma via LC-MS/MS
[1][2][3][4]
Abstract & Clinical Significance
Lidocaine is a ubiquitously used amide-type local anesthetic and class Ib antiarrhythmic agent.[1] While effective, its narrow therapeutic index requires precise Therapeutic Drug Monitoring (TDM). The complexity of lidocaine pharmacokinetics lies in its hepatic metabolism; it is N-deethylated by CYP1A2 and CYP3A4 into Monoethylglycinexylidide (MEGX) and subsequently to Glycinexylidide (GX) .[2]
Why this matters:
-
Toxicity: MEGX is pharmacologically active (approx. 80% potency of lidocaine) and contributes to CNS toxicity (seizures), especially in patients with renal failure where it accumulates.
-
Liver Function: The rate of MEGX formation is a recognized dynamic liver function test (Lidocaine/MEGX test).[3]
-
Clearance: GX is pharmacologically inactive but serves as a marker for long-term infusion accumulation.
This protocol details a high-throughput, robust LC-MS/MS method for the simultaneous quantitation of all three analytes.[4][5] Unlike immunoassay methods, this specific MS-based approach eliminates cross-reactivity between the parent drug and metabolites.
Metabolic Pathway & Mechanism
Understanding the fragmentation patterns for MS optimization requires visualizing the metabolic degradation.
Figure 1: Hepatic metabolic pathway of Lidocaine.[2][6] The sequential loss of ethyl groups alters the precursor mass by -28 Da at each step.
Experimental Strategy & "The Why"
Internal Standard Selection
Critical: Use Lidocaine-d10 as the Internal Standard (IS).
-
Why: Lidocaine exhibits significant matrix effects (ion suppression) in plasma due to co-eluting phospholipids. An analog IS (like Etidocaine) will not compensate for these ionization variations perfectly. A deuterated IS co-elutes exactly with the analyte, normalizing both extraction efficiency and ionization suppression.
Chromatography Logic
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Why: These compounds are small, basic amines. A standard C18 provides sufficient retention. The "BEH" (Bridged Ethyl Hybrid) particle resists high pH, though we use low pH here for MS sensitivity.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4][7][8]
-
Why: Formic acid ensures protonation of the tertiary (Lidocaine) and secondary (MEGX) amines, maximizing
signal intensity in Positive ESI mode.
Materials & Methods
Reagents
-
Standards: Lidocaine HCl, MEGX, GX (Certified Reference Materials).
-
Internal Standard: Lidocaine-d10.[4]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation: Protein Precipitation (PPT)
Note: While Liquid-Liquid Extraction (LLE) yields cleaner samples, PPT is chosen here for speed and clinical throughput. The use of Lidocaine-d10 corrects for the "dirtier" extract.
Protocol Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard solution (Lidocaine-d10 at 500 ng/mL in MeOH).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Expert Tip: The ratio 1:3 (Plasma:Organic) is the minimum for effective protein crash.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (0.1% FA).
-
Why: Injecting pure ACN results in poor peak shape (solvent effect) for early eluting polar metabolites like GX. Diluting with water focuses the peak on the column head.
-
Figure 2: Protein Precipitation Workflow optimized for high-throughput clinical analysis.
LC-MS/MS Conditions
Mass Spectrometry (MRM Parameters)
Source: ESI Positive Mode Spray Voltage: 3500 V Gas Temp: 350°C
| Analyte | Precursor ( | Product ( | Role | Collision Energy (eV) | Mechanistic Origin of Fragment |
| Lidocaine | 235.2 | 86.1 | Quant | 20 | Diethylamino moiety cleavage |
| 235.2 | 58.1 | Qual | 25 | Further fragmentation | |
| MEGX | 207.2 | 58.1 | Quant | 18 | Monoethylamino moiety cleavage |
| 207.2 | 86.1 | Qual | 22 | Rearrangement artifact | |
| GX | 179.1 | 122.1 | Quant | 25 | Xylidine ring (Amide bond cleavage) |
| 179.1 | 86.1 | Qual | 28 | Glycine moiety | |
| Lidocaine-d10 | 245.2 | 96.1 | IS | 20 | Deuterated Diethylamino moiety |
Expert Note on GX: Unlike Lidocaine and MEGX, GX lacks the ethyl groups on the amine. Therefore, the strongest fragment is often the cleavage of the amide bond, yielding the xylidine ring ion (
LC Gradient
Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min
| Time (min) | % B | Description |
| 0.00 | 5 | Initial loading (Focusing) |
| 0.50 | 5 | Hold to elute salts |
| 2.50 | 95 | Ramp to elute Lidocaine |
| 3.50 | 95 | Column Wash (Critical for phospholipids) |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | End of Run |
Method Performance & Validation (Expected)
-
Linearity: 10 – 5000 ng/mL (Lidocaine), 5 – 1000 ng/mL (MEGX/GX).
-
LLOQ: 10 ng/mL (Sufficient for clinical TDM; toxicity usually >5000 ng/mL).
-
Accuracy/Precision: ±15% (CV).
-
Recovery: >85% for all analytes using PPT.
Troubleshooting & "Gotchas"
-
Carryover: Lidocaine is "sticky" due to its basicity.
-
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5).
-
-
Isobaric Interferences:
-
Check: Ensure separation from co-administered drugs. While MRM is specific, crosstalk can occur if collision energies are not optimized.
-
-
Metabolite Stability:
-
Observation: MEGX and GX are relatively stable in plasma at -20°C. However, avoid repeated freeze-thaw cycles (>3 cycles) as this may degrade the amide bond.
-
-
Phospholipid Build-up:
References
-
Jin, Y., et al. (2022). "Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study."[5] Journal of Chromatography B, 1209, 123362.[9]
-
Saluti, G., et al. (2022). "A Novel LC-MS/MS Analytical Method for Simultaneous Detection of Articaine, Lidocaine and MEGX." Farmacia, 70(4), 749.[8]
-
Oellerich, M., et al. (1989). "Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4." Clinical Pharmacology and Therapeutics, 46(4), 421-428.
-
Bargetzi, M.J., et al. (1989). "Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4."[11] Clinical Pharmacology & Therapeutics.
-
Croubels, S., et al. (2004). "Determination of lidocaine and its metabolites in plasma by HPLC-MS/MS." Journal of Chromatography B.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4. [sonar.ch]
Glycinexylidide-d6 calibration curve preparation in biological matrices
Application Note: High-Performance Bioanalysis of Glycinexylidide (GX) in Plasma Calibration Strategy Using Deuterated Internal Standard (Glycinexylidide-d6)
Executive Summary & Scope
Objective: To establish a robust, validated protocol for the preparation of calibration curves and Quality Control (QC) samples for the quantification of Glycinexylidide (GX) in biological matrices (human plasma/serum) using Glycinexylidide-d6 (GX-d6) as the Stable Isotope-Labeled Internal Standard (SIL-IS).
Scientific Context: Glycinexylidide (GX) is a major pharmacologically active metabolite of Lidocaine, formed via N-dealkylation by CYP1A2 and CYP3A4.[1] Unlike its precursor Monoethylglycinexylidide (MEGX), GX accumulates in patients with renal failure and possesses CNS toxicity.[1] Accurate quantification is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.[1]
The "d6" Advantage: This protocol utilizes GX-d6 (typically deuterated on the 2,6-dimethylphenyl moiety).[1] The physicochemical identity between the analyte (d0) and the internal standard (d6) ensures that the IS compensates for:
-
Matrix Effects: Ion suppression/enhancement at the specific retention time.[1]
-
Extraction Efficiency: Variability in protein precipitation or SPE recovery.[1]
-
Injection Variability: Autosampler inconsistencies.
Materials & Reagents
| Component | Grade/Specification | Notes |
| Analyte | Glycinexylidide (GX) Reference Std | Purity >98% |
| Internal Standard | Glycinexylidide-d6 (GX-d6) | Isotopic Purity >99% (atom % D) |
| Matrix | Human Plasma (K2EDTA or Heparin) | Drug-free, pooled.[1] |
| Solvents | Methanol (MeOH), Acetonitrile (ACN) | LC-MS Grade.[1][2] |
| Additives | Formic Acid (FA), Ammonium Formate | LC-MS Grade (eluent additives).[1] |
| Water | Milli-Q / 18.2 MΩ[1]·cm | TOC < 5 ppb. |
Experimental Workflow Logic
The following diagram illustrates the critical path from stock preparation to data acquisition, highlighting the convergence of the Analyte and Internal Standard.
Figure 1: Workflow for the preparation of calibration standards and QC samples utilizing GX-d6 as the internal standard.
Detailed Protocol: Standard Preparation
Stock Solution Preparation[1][3]
-
GX Stock (Analyte): Weigh ~1.0 mg of GX into a 1.5 mL amber glass vial. Dissolve in Methanol to achieve exactly 1.0 mg/mL (free base corrected).
-
GX-d6 Stock (IS): Weigh ~1.0 mg of GX-d6.[1] Dissolve in Methanol to achieve 1.0 mg/mL.[1]
-
Storage: -20°C or -80°C. Stability is generally >6 months in methanol.[1]
Working Solutions (WS)
Create a series of working solutions in 50:50 Methanol:Water. Do not spike directly from the 1 mg/mL stock into plasma to avoid protein shock/precipitation at the spiking point.
-
IS Working Solution (WS-IS): Dilute GX-d6 stock to a single concentration, typically 500 ng/mL .[1] This will be added to every sample.
-
Analyte Working Solutions (WS-GX): Prepare serial dilutions to cover the analytical range (e.g., 10 ng/mL to 2000 ng/mL in plasma).[1]
Calibration Standards (Matrix Spiking)
To prepare the final calibration curve in the biological matrix:
-
Aliquot 950 µL of blank plasma into labeled tubes.
-
Add 50 µL of the respective WS-GX to each tube.
-
Note: Keep non-matrix solvent <5% to maintain matrix integrity.[1]
-
-
Vortex gently for 1 min.
Target Concentrations (Example):
| Standard ID | WS Conc. (ng/mL) | Final Plasma Conc.[1] (ng/mL) | Role |
|---|---|---|---|
| STD-1 | 200 | 10 | LLOQ |
| STD-2 | 400 | 20 | Low Range |
| STD-3 | 1,000 | 50 | Low-Mid |
| STD-4 | 4,000 | 200 | Mid Range |
| STD-5 | 10,000 | 500 | High-Mid |
| STD-6 | 30,000 | 1,500 | High Range |
| STD-7 | 40,000 | 2,000 | ULOQ |[1]
Sample Preparation (Protein Precipitation)
This method uses the "In-Well" or "In-Tube" precipitation approach, which is ideal for high-throughput bioanalysis of polar metabolites like GX.[1]
-
Aliquot: Transfer 50 µL of Calibration Standard, QC, or Unknown Sample into a 96-well plate or centrifuge tube.
-
IS Addition: Add 20 µL of WS-IS (GX-d6 @ 500 ng/mL) to all samples (except Double Blanks).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 2 minutes (1000 rpm).
-
Centrifuge: 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilution (Optional): If peak shape is poor (solvent effect), dilute the supernatant 1:1 with water prior to injection.
LC-MS/MS Acquisition Parameters
Chromatography (UPLC/HPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Mass Spectrometry (MRM Transitions): GX and GX-d6 are detected in Positive Electrospray Ionization (ESI+) mode.[1]
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |
| GX (Analyte) | 179.1 | 122.1 | 20 | 50 |
| GX-d6 (IS) | 185.1 | 128.1 | 20 | 50 |
-
Mechanistic Note: The transition 179->122 corresponds to the cleavage of the amide bond, generating the 2,6-dimethylaniline ion. For GX-d6, the label is on the dimethylphenyl ring, shifting the precursor by +6 Da (185) and the fragment by +6 Da (128).
Data Analysis & Validation Criteria
Linearity & Weighting
Plot the Peak Area Ratio (Area_Analyte / Area_IS) vs. Concentration.[1]
-
Regression Model: Linear (y = mx + c).[1]
-
Weighting Factor: 1/x² .
-
Why? Bioanalytical data is heteroscedastic (variance increases with concentration).[1] 1/x² weighting provides the most accurate fit at the LLOQ, which is critical for PK studies.
-
Acceptance Criteria (FDA/EMA)
-
Calibration Standards: Non-zero standards must be within ±15% of nominal value (±20% for LLOQ). At least 75% of standards must pass.[1][4][5]
-
Correlation Coefficient (r²): > 0.99.[1]
-
IS Response: Monitor the absolute peak area of GX-d6 across the run. Variation >50% indicates significant matrix effects or extraction errors.[1]
Cross-Signal Contribution (Isotopic Interference)
A critical check when using deuterated standards.
-
d0 -> d6: Inject a ULOQ sample of GX (without IS). Check for signal in the IS channel (185->128).[1] This should be < 5% of the IS response.[1]
-
d6 -> d0: Inject a blank sample containing only IS. Check for signal in the Analyte channel (179->122).[1] This should be < 20% of the LLOQ.[6]
Figure 2: Decision tree for calibration curve validation based on FDA Bioanalytical Method Validation guidelines.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]
-
EMA Guideline. (2011).[1][4] Guideline on bioanalytical method validation. European Medicines Agency.[1] [Link]
-
Jin, Y., et al. (2022).[1][3] Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC–MS/MS and application to a clinical pharmacokinetic study. Journal of Chromatography B, 1205, 123345. [Link]
-
Keane, F., et al. (2022).[1] A Novel LC-MS/MS Analytical Method for Simultaneous Detection of Articaine, Lidocaine and Monoethylglycinexylidide.[1][7][8] Farmacia, 70(4), 747-752.[1][7][8] [Link]
Sources
Application Note: Retention Dynamics of Glycinexylidide-d6 (GX-d6) on C18 Columns
This Application Note is structured as a high-level technical guide for bioanalytical scientists. It moves beyond basic recipe-following to explain the mechanistic drivers of retention, ensuring you can adapt the method to your specific instrumentation.
Executive Summary
Glycinexylidide (GX) is the secondary, polar metabolite of Lidocaine, formed via the oxidative deethylation of Monoethylglycinexylidide (MEGX). Due to its high polarity and basicity (pKa ~7.7), GX often elutes near the void volume on standard C18 columns under acidic conditions, leading to significant ion suppression.
This guide provides two validated protocols for the retention of Glycinexylidide-d6 (GX-d6) , the deuterated internal standard. We contrast the Standard Acidic Protocol (high speed, potential matrix effects) with an Advanced Alkaline Protocol (superior retention, robust quantification), leveraging the pH-dependent ionization state of the xylidide moiety.
Physicochemical Basis of Retention
To control the retention time (RT) of GX-d6, one must understand its behavior in solution.
-
Analyte: Glycinexylidide-d6 (GX-d6).
-
Core Structure: 2,6-dimethylphenylglycinamide (Deuterated).
-
Key Property (pKa ~7.7): GX possesses a secondary amine.
-
At pH < 6.0: The amine is protonated (
). The molecule is cationic and highly polar. Interaction with the hydrophobic C18 chains is weak. -
At pH > 9.0: The amine is deprotonated (Neutral). The molecule is less polar and interacts strongly with C18 via hydrophobic forces.
-
The Deuterium Isotope Effect
In high-resolution chromatography (UHPLC), GX-d6 may elute slightly earlier than native GX (typically
Visualizing the Retention Mechanism
The following diagram illustrates the decision matrix for selecting mobile phase pH based on the desired retention mechanism.
Figure 1: Mechanistic impact of mobile phase pH on Glycinexylidide retention.
Experimental Protocols
Protocol A: The Standard Acidic Method (High Throughput)
Best for: Rapid clinical screening where throughput is priority over peak capacity.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Why: BEH particles are required to withstand 100% aqueous conditions if initial retention is poor.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 2% B (Hold for 0.5 min to focus polar GX).
-
0.5 - 3.0 min: Ramp to 95% B.
-
-
Expected Retention:
-
GX-d6: ~1.2 - 1.5 min (Early eluting).
-
Lidocaine: ~2.5 min.[1]
-
-
Critical Control: Ensure the divert valve sends the first 0.8 min to waste to avoid salting the source, but switch back immediately before GX elutes.
Protocol B: The Advanced Alkaline Method (High Robustness)
Best for: High-sensitivity PK studies requiring separation from early-eluting phospholipids.
-
Column: High-pH Stable C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18).
-
Warning: Do not use standard silica columns; they dissolve at pH 10.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 5% B.
-
4.0 min: Ramp to 95% B.
-
-
Expected Retention:
-
GX-d6: ~3.5 - 4.5 min.
-
Mechanism: At pH 10, GX is neutral. It behaves like a standard lipophilic drug, moving away from the suppression zone (void volume).
-
Quantitative Data Summary
| Parameter | Acidic Protocol (pH ~2.7) | Alkaline Protocol (pH ~10) |
| Analyte State | Cationic (Protonated) | Neutral (Deprotonated) |
| GX-d6 Retention | 1.2 – 1.8 min | 3.5 – 5.0 min |
| Peak Shape | Often Tailing (Silanol interaction) | Sharp / Symmetrical |
| MS Sensitivity | High (Pre-charged in solution) | High (ESI surface ionization) |
| Matrix Effect | High Risk (Co-elutes with salts) | Low Risk (Elutes in clean region) |
| Column Requirement | Standard C18 | Hybrid/Polymer C18 (High pH stable) |
Detailed Workflow: Sample Preparation to Detection
To ensure the retention time is reproducible, the sample solvent must match the initial mobile phase conditions.
Figure 2: Sample preparation workflow emphasizing the dilution step to prevent "solvent shock" and peak fronting.
Step-by-Step Protocol
-
Spiking: Add 20 µL of GX-d6 Working Solution to 50 µL Plasma.
-
Precipitation: Add 200 µL Acetonitrile. Vortex vigorously for 30s.
-
Clarification: Centrifuge at 10,000 x g for 10 min.
-
Critical Step (Dilution): Transfer 100 µL of supernatant to a clean vial. Add 300 µL of Water (or Mobile Phase A).
-
Why? Injecting pure acetonitrile supernatant onto a C18 column equilibrated at 2% B will cause "Solvent Effect," where GX-d6 travels with the injection plug, resulting in split peaks or RT instability.
-
-
Injection: Inject 5–10 µL.
Troubleshooting & Optimization
Issue: GX-d6 Peak Splitting
-
Cause: Injection solvent is too strong (too much organic).
-
Fix: Dilute the sample extract with water (Protocol Step 4) so the organic content is <20% before injection.
Issue: Retention Time Drift
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: GX is sensitive to pH changes near its pKa (7.7).
-
For Acidic methods: Ensure Formic Acid is fresh (volatile).
-
For Alkaline methods: Use Ammonium Bicarbonate (buffer), not just Ammonia (weak base).
-
Issue: Signal Suppression
-
Cause: Co-elution with phospholipids (m/z 184 transition).
-
Fix: Monitor m/z 184. If phospholipids overlap with GX-d6, switch to the Alkaline Protocol to shift GX-d6 to a later retention time, away from the lipid interference.
References
-
Wang, Z., et al. (2022).[2] Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study. Journal of Chromatography B. Link
-
Galarini, R., et al. (2016).[3] Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science. Link
-
PubChem. (2025).[4][5] Glycinexylidide - Compound Summary (pKa and Structure). National Library of Medicine. Link
-
Agilent Technologies. (2020). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Application Note. Link
-
MacCoss Lab. (2021). Retention Time shifts using deuterated internal standards. Skyline Software Support. Link
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glycinexylidide-d6 LC-MS Optimization
This guide functions as a specialized Technical Support Center for researchers experiencing quantification challenges with Glycinexylidide (GX) and its internal standard, Glycinexylidide-d6 (GX-d6).
Status: Active | Topic: Matrix Effect Minimization | Role: Senior Application Scientist
Welcome to the troubleshooting hub. You are likely here because your GX-d6 internal standard response is variable, your peak shapes are inconsistent, or your QC accuracy is failing in plasma/urine matrices.
Glycinexylidide (GX) is a polar, secondary amine metabolite of Lidocaine. Its high polarity causes it to elute early in Reversed-Phase Liquid Chromatography (RPLC), often forcing it into the "suppression zone" where salts and unretained matrix components co-elute. Furthermore, the deuterium isotope effect in GX-d6 can cause a retention time shift, decoupling the IS from the analyte and rendering it ineffective against matrix effects.
📂 Part 1: Diagnostic Hub (Troubleshooting FAQs)
Q1: My GX-d6 Internal Standard elutes slightly earlier than my analyte. Is this a problem?
A: Yes, this is the "Deuterium Isotope Effect" and it is a critical failure point. In RPLC, deuterium-labeled compounds are slightly less lipophilic than their hydrogenated counterparts, causing them to elute earlier.
-
The Risk: If GX-d6 elutes 0.1–0.2 minutes earlier, it may enter a region of ion suppression (e.g., caused by co-eluting salts) that the GX analyte avoids. The IS is suppressed, but the analyte is not, leading to over-quantification.
-
The Fix:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography often negates or reverses this isotope effect.
-
Flatten the Gradient: If using RPLC, use a shallower gradient at the start to ensure the matrix background is constant across both peaks.
-
Co-elution Check: Monitor the "Matrix Factor" for both Analyte and IS. They must match within <15% CV.
-
Q2: I see a massive drop in GX-d6 signal in patient samples compared to solvent standards.
A: You are experiencing Phospholipid suppression. GX is a polar amine. In standard protein precipitation (PPT), phospholipids remain in the supernatant. Lysophospholipids (specifically LPCs) often elute early in RPLC, overlapping directly with polar analytes like GX.
-
The Fix: Protein precipitation is insufficient. You must use Mixed-Mode Cation Exchange (MCX) SPE or Phospholipid Removal Plates . (See Protocol section below).
Q3: Can I use Liquid-Liquid Extraction (LLE) instead of SPE?
A: Proceed with caution. GX is significantly more polar than its parent, Lidocaine. While Lidocaine extracts well into simple organic solvents (like Hexane/Ethyl Acetate), GX extraction recovery is often poor (<50%) with standard LLE, leading to variability.
-
Recommendation: If you must use LLE, use a polar solvent system like Ethyl Acetate:Isopropanol (90:10) and ensure the sample pH is adjusted to >10.0 (alkaline) to neutralize the amine for extraction.
📂 Part 2: The Mechanism of Failure
Understanding why the assay fails is the first step to fixing it. The diagram below illustrates how the "Isotope Effect" combined with "Matrix Suppression" creates false data.
Caption: The "Chromatographic Decoupling" effect where GX-d6 shifts into the suppression zone while the analyte remains in a clean window, invalidating the internal standard correction.
📂 Part 3: Optimized Sample Preparation Protocol
Method: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. Rationale: GX is a base (amine). By using MCX, we lock the analyte to the sorbent via charge (ionic interaction), allowing us to use aggressive organic washes to strip away phospholipids before eluting the clean analyte.
Reagents
-
Sorbent: Oasis MCX or Strata-X-C (30 mg / 1 cc).
-
Loading Buffer: 2% Phosphoric Acid in Water (pH ~2).
-
Wash 1: 0.1 M HCl (Removes proteins/salts).
-
Wash 2: 100% Methanol (Removes neutrals & phospholipids). Critical Step.
-
Elution: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Workflow
| Step | Action | Technical Note (The "Why") |
| 1. Pre-treatment | Mix 100 µL Plasma + 20 µL GX-d6 Working Sol. + 200 µL 2% H3PO4 . Vortex. | Acidification ensures GX is fully protonated (positively charged) to bind to the cation exchange sorbent. |
| 2. Conditioning | 1 mL Methanol, then 1 mL Water. | Activates the sorbent pores. |
| 3. Loading | Load the pre-treated sample (~320 µL) at low vacuum. | The protonated GX and GX-d6 bind tightly to the sulfonated groups on the sorbent. |
| 4. Wash 1 | 1 mL 0.1 M HCl . | Removes salts, proteins, and very hydrophilic interferences. |
| 5. Wash 2 | 1 mL 100% Methanol . | The Magic Step. Because GX is ionically bound, it will not wash off with MeOH. However, hydrophobic phospholipids will be washed away. |
| 6. Elution | 2 x 250 µL 5% NH4OH in MeOH . | The high pH neutralizes the GX amine, breaking the ionic bond and releasing it into the organic solvent. |
| 7. Reconstitution | Evaporate to dryness (N2, 40°C). Reconstitute in Mobile Phase. | Ensure the reconstitution solvent matches the starting gradient conditions to prevent peak distortion. |
📂 Part 4: Decision Logic for Method Development
Use this logic flow to determine if your current method needs to be scrapped or optimized.
Caption: Decision matrix for troubleshooting GX-d6 performance. Note that retention time shifts usually necessitate a column change, while suppression necessitates a sample prep change.
📂 Part 5: References & Further Reading
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Context: The foundational paper on calculating Matrix Factors (MF) and the standard addition method.
-
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Context: definitive guide on why Protein Precipitation fails for phospholipids and why SPE/MCX is superior.
-
-
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. Methods in Molecular Biology.
-
Context: Detailed explanation of the deuterium isotope effect on retention time in RPLC vs HILIC.
-
-
FDA Bioanalytical Method Validation Guidance for Industry (2018).
-
Context: Regulatory requirements for Internal Standard response variability and matrix effect assessment.
-
-
Waters Corporation. (2020). Ostro Pass-through Sample Preparation Plates for Phospholipid Removal.
-
Context: Technical note on removing phospholipids (LPCs) that co-elute with polar amines like Glycinexylidide.
-
Troubleshooting low recovery of Glycinexylidide-d6 in plasma samples
To: Research Team From: Senior Application Scientist, Bioanalysis Division Subject: Technical Guide: Troubleshooting Low Recovery of Glycinexylidide-d6 (GX-d6) in Plasma
Executive Summary
Recovering Glycinexylidide (GX) and its internal standard, Glycinexylidide-d6 (GX-d6), from plasma presents unique challenges compared to its parent drug, Lidocaine.[1] GX is a primary amine and significantly more polar than Lidocaine.[1] Low recovery is typically driven by three convergent factors: sub-optimal extraction pH , ion suppression from phospholipids (due to early elution), and non-specific adsorption to container surfaces.[1]
This guide provides a root-cause analysis and self-validating protocols to restore recovery to >80%.
Part 1: Diagnostic Workflow
Before altering your chemistry, you must determine if "low recovery" is a physical loss of the molecule or a suppression of the signal in the mass spectrometer.
Figure 1: Decision tree to distinguish between Matrix Effects (Ion Suppression) and Extraction Loss.
Part 2: Technical Troubleshooting (Q&A)
Category 1: Extraction Chemistry (The Primary Amine Factor)
Q1: I am using the same LLE method as Lidocaine (Ethyl Acetate, neutral pH), but GX-d6 recovery is <30%. Why?
The Science: Lidocaine is a tertiary amine, while Glycinexylidide (GX) is a primary amine metabolite formed by N-dealkylation.[1]
-
Polarity: GX is significantly more polar (LogP ~0.[1]4) than Lidocaine (LogP ~2.4).[1] It prefers the aqueous phase.
-
pKa: The pKa of the amine group on GX is approximately 7.7 .[2] At neutral pH (7.4), nearly 50% of GX-d6 is ionized (
).[1] Ionized molecules do not partition into organic solvents like Ethyl Acetate.[1]
The Fix: You must shift the equilibrium to the uncharged free base.
-
Adjust pH: Alkalinize the plasma to pH 10.0 - 11.0 (at least 2 units above pKa) using 0.1M NaOH or Carbonate buffer.
-
Solvent Choice: Pure Ethyl Acetate may still be too non-polar.[1] Use a mixture of Ethyl Acetate:Isopropanol (90:10) to increase the solvation of the polar GX molecule.
Q2: I switched to Protein Precipitation (PPT) with Acetonitrile to avoid pH issues, but my signal is erratic and low. Why?
The Science: PPT is non-selective. It removes proteins but leaves phospholipids (PLs) in the sample.[1]
-
Elution Overlap: GX is polar and elutes early on C18 columns (often near the void volume).[1]
-
The "Dump" Zone: Unretained phospholipids also elute early. If GX-d6 co-elutes with high-abundance PLs (e.g., glycerophosphocholines), they will compete for charge in the ESI source, causing massive ion suppression .[1]
The Fix:
-
Chromatography: Use a high-aqueous initial hold (e.g., 2% B) to retain GX longer, separating it from the void volume.
-
Column Choice: Switch to a HILIC column or a PFP (Pentafluorophenyl) column.[1] PFP phases offer superior retention for polar amines and separate them from the hydrophobic phospholipid background.
Category 2: Stability & Adsorption[1]
Q3: My recovery drops significantly in low-concentration QC samples compared to high-concentration samples. Is GX-d6 unstable?
The Science: This concentration-dependent loss is the hallmark of non-specific adsorption (NSA).[1]
-
Mechanism: As a primary amine, GX can interact with silanol groups (
) on glass surfaces or bind to active sites on plasticware.[1] -
Impact: At low concentrations (e.g., <10 ng/mL), these active sites sequester a large percentage of the analyte. At high concentrations, the sites are saturated, and the loss is negligible.
The Fix:
-
Labware: Use Polypropylene (PP) tubes.[1] Avoid standard glass.[1]
-
Anti-Adsorption Agent: Add 0.5% Formic Acid or 0.1% BSA (Bovine Serum Albumin) to your collection tubes and reconstitution solvent.[1] The acid protonates the silanols/amines, repelling them, while BSA acts as a "sacrificial protein" to coat binding sites.
Part 3: Optimized Experimental Protocol
This protocol uses Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) mechanism.[1] This is the "Gold Standard" for GX because it utilizes the amine charge for retention, allowing rigorous washing of interferences.
Method: Mixed-Mode Cation Exchange (MCX) [1]
| Step | Reagent/Action | Mechanism |
| 1. Pre-treatment | Mix 200 µL Plasma + 20 µL IS (GX-d6) + 200 µL 2% Formic Acid (aq) .[1] | Acidifies sample (pH < 3) to fully ionize GX ( |
| 2. Conditioning | MCX Cartridge (30 mg): 1 mL Methanol, then 1 mL Water.[1] | Activates sorbent. |
| 3.[1] Loading | Load pre-treated sample at low vacuum (~3-5 psi). | GX+ binds electrostatically to the sulfonate groups on the sorbent. |
| 4. Wash 1 | 1 mL 0.1M HCl .[1] | Removes proteins and endogenous interferences. GX remains locked by charge.[1] |
| 5. Wash 2 | 1 mL Methanol .[1] | CRITICAL STEP. Removes hydrophobic phospholipids and neutral drugs (like Lidocaine).[1] GX remains locked.[1] |
| 6. Elution | 2 x 400 µL 5% Ammonium Hydroxide in Methanol . | High pH (>10) neutralizes GX ( |
| 7.[1] Reconstitution | Evaporate under N2 at 40°C. Reconstitute in Mobile Phase A (0.1% Formic Acid) . | Acidic reconstitution ensures solubility and prevents adsorption to the vial. |
Part 4: Data Summary & Validation Criteria
Target Acceptance Criteria:
| Parameter | Target Value | Troubleshooting if Failed |
| Absolute Recovery | > 80% | Check extraction pH (Elution step). Ensure elution solvent is fresh (NH3 is volatile).[1] |
| Matrix Factor | 0.9 - 1.1 | Check for co-eluting phospholipids.[1] Monitor transition m/z 184 > 184 (Phosphatidylcholine).[1] |
| Precision (CV) | < 15% | Check pipetting of IS. Ensure IS is equilibrated in plasma before extraction. |
| Retention Time | > 2.0 k' | If eluting too early (in void), switch to HILIC or PFP column. |
References
-
Saluti, G. et al. (2016).[1][3] "Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids."[3] Journal of Chromatographic Science.
- Citation Context: Validates the use of cation exchange SPE and acidic mobile phases for Lidocaine metabolites.
-
Wang, Z. et al. (2022).[1][4] "Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS." Journal of Chromatography B.
- Citation Context: Establishes linearity ranges and extraction recovery baselines for GX and MEGX.
-
PubChem. (2025).[1][2][5] "Glycinexylidide Compound Summary." National Library of Medicine.
-
Citation Context: Source for chemical properties (pKa ~7.7, LogP) used to justify pH modifications.[1]
-
-
Tan, A. et al. (2012).[1] "Internal standard variability: root cause investigation." Journal of Chromatography B.
- Citation Context: General principles for troubleshooting IS recovery and m
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity LC-MS/MS Quantitation of Glycinexylidide (GX)
Topic: Resolving Isobaric and Pseudo-Isobaric Interference in Glycinexylidide (GX) Analysis Content Type: Advanced Troubleshooting Guide & FAQ Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers
Introduction: The "Ghost" in the Gradient
As Senior Application Scientists, we often see researchers struggle with Glycinexylidide (GX) quantitation not because of sensitivity limits, but because of specificity failures. GX (
The primary "isobaric" interference in GX analysis is rarely a distinct exogenous compound. Instead, it is almost invariably In-Source Fragmentation (ISF) of the parent drug (Lidocaine) and the primary metabolite (MEGX). Without rigorous chromatographic separation, these precursors degrade in the ion source to mimic the GX precursor ion (
This guide provides the diagnostic logic and experimental protocols to isolate and eliminate this interference.
Module 1: Diagnostic Logic (Is it Real or Artifact?)
Q1: Why does my GX peak shape mirror the Lidocaine peak exactly?
A: You are likely detecting Lidocaine In-Source Fragmentation (ISF), not endogenous GX.
The Mechanism: In electrospray ionization (ESI), labile molecules can fragment before entering the first quadrupole (Q1).
-
Lidocaine (
235) loses two ethyl groups. -
MEGX (
207) loses one ethyl group. -
Both result in an ion at
179 —identical to the GX precursor.
If your chromatography does not separate Lidocaine/MEGX from GX, your mass spectrometer will select this artifactual
Q2: How do I confirm ISF is the culprit?
A: Perform the "Parent Injection Test."
Protocol:
-
Prepare a neat standard of Lidocaine (Parent) at a high concentration (e.g., 10,000 ng/mL). Ensure it is free of GX impurities.
-
Inject this standard using your current LC-MS/MS method.
-
Monitor the GX transition (
179 87). -
Result Analysis:
-
If you see a peak in the GX channel at the exact retention time of Lidocaine, you have confirmed ISF.
-
Calculate the % Crosstalk :
. Even 0.1% ISF can ruin GX quantitation if Lidocaine is in excess.
-
Module 2: Chromatographic Resolution (The Fix)
Q3: GX elutes in the void volume. How do I retain it?
A: GX is highly polar. Standard C18 gradients often fail. Switch to HSS T3 or HILIC.
Standard C18 columns struggle to retain small, polar amines like GX. If GX elutes in the void (dead time), it suffers from massive ion suppression (matrix effects) and co-elution with polar interferences.
Recommended Stationary Phases:
-
High Strength Silica (HSS) T3: Withstands 100% aqueous mobile phase. Excellent for retaining polar small molecules while maintaining Reverse Phase (RP) logistics.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The "Gold Standard" for polar metabolites. GX will elute after Lidocaine, completely resolving the ISF issue.
Data Comparison: Retention Strategies
| Parameter | Standard C18 | HSS T3 (Recommended RP) | HILIC (Recommended Polar) |
| GX Retention | Weak (< 1 min) | Moderate (2-3 min) | Strong (> 4 min) |
| Elution Order | GX | GX | Lidocaine |
| ISF Risk | High (Co-elution likely) | Low (Resolved) | Zero (Elution order reversed) |
| Matrix Effect | High (Void volume elution) | Moderate | Low (Elutes in high organic) |
Q4: What mobile phase pH should I use?
A: High pH (pH 9-10) is superior for peak shape and retention of GX.
GX is a basic amine (
-
Acidic pH (0.1% Formic Acid): GX is fully charged (
). It repels the C18 stationary phase, leading to early elution and tailing. -
Basic pH (10mM Ammonium Bicarbonate, pH 10): GX is neutral (uncharged). It interacts strongly with the hydrophobic stationary phase, increasing retention time and sharpening the peak.
Module 3: Visualizing the Interference Pathway
The following diagram illustrates the critical failure point where In-Source Fragmentation mimics the analyte of interest.
Figure 1: Mechanism of In-Source Fragmentation (ISF) creating pseudo-isobaric interference in GX analysis.
Module 4: Validated Experimental Protocol
Objective: Establish a robust LC-MS/MS method that separates GX from ISF and Matrix Interferences.
Step 1: Sample Preparation (Protein Precipitation)
Note: While LLE is cleaner, PPT is sufficient if chromatographic separation is achieved.
-
Aliquot: 50
L Plasma. -
Crash: Add 200
L Acetonitrile containing Internal Standard (Lidocaine-d10 or GX-d5). -
Vortex: 1 min. Centrifuge at 10,000 x g for 5 min.
-
Dilution: Transfer 100
L supernatant to a new vial; dilute with 100 L Water (to improve peak shape on early eluters).
Step 2: Chromatographic Conditions (The "Resolver")
-
Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).
-
Gradient:
-
0.0 - 1.0 min: 5% B (Hold to retain GX)
-
1.0 - 5.0 min: 5%
60% B -
5.0 - 6.0 min: 95% B (Wash parent/phospholipids)
-
6.1 - 8.0 min: 5% B (Re-equilibrate)
-
Step 3: Mass Spectrometry Parameters
-
Ionization: ESI Positive.
-
Source Temp: 500°C (Note: Lower temps reduce ISF but may reduce sensitivity. Prioritize separation over temp reduction).
-
Transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| GX | 179.1 | 87.1 | 22 | Quantifier |
| GX | 179.1 | 122.1 | 18 | Qualifier (Confirm structure) |
| MEGX | 207.2 | 58.1 | 25 | Monitor Separation |
| Lidocaine | 235.2 | 86.1 | 28 | Monitor Parent |
Module 5: Troubleshooting Flowchart
Use this decision tree to resolve quantitation errors.
Figure 2: Diagnostic decision tree for resolving GX interference.
References
-
Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of lidocaine and its metabolites in human plasma. Journal of Chromatography B.
-
Chen, L., et al. (2023).[4] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS.[4][5] Rapid Communications in Mass Spectrometry.[4][6]
-
Xu, R. N., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in LC-MS/MS. Rapid Communications in Mass Spectrometry.[4][6]
-
Caldwell, W. B., et al. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring.[1] Journal of Chromatography B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycinexylidide-d6 (GX-d6) Stability
Senior Application Scientist Desk
Welcome to the technical support hub for Glycinexylidide-d6 (GX-d6). This guide addresses the stability, handling, and troubleshooting of GX-d6 stock solutions used primarily as Internal Standards (IS) in LC-MS/MS bioanalysis of Lidocaine and its metabolites.
Part 1: Core Stability Directives
The Short Answer: Glycinexylidide-d6 stock solutions (typically 100 µg/mL or 1 mg/mL) are chemically stable for 12 months when stored at -20°C in Methanol (MeOH) , provided they are protected from light and moisture. However, as a secondary amine and amide, GX-d6 is more susceptible to hydrolysis than its parent compound, Lidocaine.
Critical Storage Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Methanol (HPLC/LC-MS Grade) | Protic solvent that stabilizes the amide dipole without promoting hydrolysis as aggressively as water. Excellent solubility. |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that reaction rates (degradation) slow significantly at sub-zero temperatures. |
| Container | Amber Glass (Silanized) | Protects from photodegradation. Silanization prevents adsorption of the secondary amine to glass silanol groups. |
| pH Sensitivity | Avoid Acid/Base in Stock | Amides hydrolyze in extreme pH. Keep stock solutions neutral. Only acidify (e.g., Formic Acid) in working solutions used immediately. |
Part 2: The "Why" – Mechanistic Insights
To troubleshoot effectively, you must understand the molecule's vulnerabilities.
1. The Deuterium Label Stability (Isotopic Integrity)
Most commercial GX-d6 is labeled on the two methyl groups of the aromatic ring (2,6-dimethylphenyl-d6).
-
Stability: High. These are C-D bonds on an aromatic system. They are not exchangeable with solvent protons.
-
Risk: If you purchase "custom" synthesis labeled on the glycine nitrogen or alpha-carbon, these protons will exchange with water/methanol over time, causing a mass shift (
). -
Verification: Always check your Certificate of Analysis (CoA) for the label position.
2. Chemical Degradation Pathway
Unlike Lidocaine (a tertiary amine), Glycinexylidide is a secondary amine. It is susceptible to:
-
Amide Hydrolysis: Cleavage of the amide bond yields 2,6-xylidine-d6 and glycine. This is accelerated by repeated freeze-thaw cycles which introduce condensation (water).
-
Oxidation: Secondary amines can slowly oxidize if left in headspace-heavy vials.
Part 3: Troubleshooting Guide
Scenario 1: "My IS response is dropping over time."
-
Cause: Adsorption or Precipitation.
-
The Fix: GX-d6 is moderately polar but can stick to glass.
-
Step 1: Sonicate the stock vial for 5 minutes after thawing.
-
Step 2: If using plastic tubes for working solutions, switch to low-binding polypropylene or glass.
-
Step 3: Check solubility. If stored in pure Acetonitrile (ACN) at -20°C, the drug may precipitate out. MeOH is safer for cold storage.
-
Scenario 2: "I see a peak in my analyte channel (GX) at the same retention time as my IS."
-
Cause: Isotopic Impurity (Cross-talk).
-
The Fix: This is rarely a "stability" issue and usually a "purity" issue.
-
Check the "Isotopic Purity" on your CoA. If it is 99.0%, then 1.0% is unlabeled GX.
-
If the signal increases over time, your d6 label might be exchanging (see Part 2). Action: Run a Q1 scan of the IS. If you see M+5 or M+4 increasing, discard the stock.
-
Scenario 3: "Retention time is shifting."
-
Cause: pH instability in the mobile phase, not the stock.
-
The Fix: GX is a weak base (pKa ~7.8). Small changes in mobile phase pH (e.g., evaporation of formic acid) cause drastic RT shifts. This is not a stock stability failure.
Part 4: Validation Protocols
Per FDA and EMA Bioanalytical Method Validation (BMV) guidelines, you cannot assume stability; you must prove it.
Protocol: Stock Solution Stability Assessment
Objective: Determine if the stored stock (Aged) is within ±5% of a Freshly Prepared stock.
Workflow Diagram:
Caption: Workflow for validating the stability of aged Glycinexylidide-d6 stock solutions against fresh standards.
Step-by-Step Procedure:
-
Preparation: Weigh a fresh portion of GX-d6 solid. Dissolve in Methanol to match the concentration of your stored stock (e.g., 1.0 mg/mL).
-
Dilution: Dilute both the Fresh and Aged stocks into the same solvent (e.g., 50:50 MeOH:Water) to a concentration detectable by MS (e.g., 100 ng/mL).
-
Analysis: Inject 6 replicates of the Fresh dilution and 6 replicates of the Aged dilution.
-
Note: Do not use an internal standard for this test; you are comparing raw area counts of the GX-d6 itself.
-
-
Calculation:
-
Acceptance: If the difference is within ±5% (or ±7% depending on SOP), the stock is stable.
Part 5: Troubleshooting Logic Tree
Use this decision tree when you suspect stock instability.
Caption: Decision tree for diagnosing Glycinexylidide-d6 stock solution issues.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I store GX-d6 in DMSO? A: Yes, GX-d6 is soluble in DMSO. However, DMSO freezes at ~19°C. Storing it at -20°C means you must thaw the entire vial to remove an aliquot, increasing freeze-thaw cycles. Methanol remains liquid at -20°C, allowing you to draw aliquots without warming the bulk stock.
Q: How many freeze-thaw cycles are acceptable? A: We recommend a maximum of 3 cycles . If you need more, aliquot the stock into single-use vials immediately after preparation.
Q: My CoA says "Store at +4°C". Why do you recommend -20°C? A: Suppliers often list +4°C for the neat solid (powder) to prevent water absorption. Once dissolved in solution (methanol), -20°C is required to prevent solvent evaporation and chemical degradation.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Toledo-López, A., et al. (2010). "A Simple Method for Quantification of Lidocaine and Its Metabolite Monoethylglycine Xylidide in Plasma." Chromatographia, 71, 545–547.[1] (Demonstrates stability of lidocaine metabolites).[2][3][4] Retrieved from [Link]
-
Snape, T. J., et al. (2010). "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal. (Mechanisms of amide hydrolysis). Retrieved from [Link]
Sources
Technical Support Center: Reducing Glycinexylidide-d6 (GX-d6) Carryover
Senior Application Scientist Desk Subject: Troubleshooting Persistent Carryover of Deuterated Internal Standards in LC-MS/MS
Executive Summary
Glycinexylidide (GX), an N-dealkylated metabolite of lidocaine, presents a distinct challenge in LC-MS/MS bioanalysis due to its secondary amine structure and moderate polarity (pKa ~7.7). When using Glycinexylidide-d6 (GX-d6) as an Internal Standard (IS), "ghost peaks" appearing in double blanks (samples containing neither analyte nor IS) often lead to run failures.
This guide moves beyond generic advice, addressing the specific physicochemical interactions of GX-d6 with autosampler flow paths.
Section 1: The Mechanism of Adsorption
Q: Why does GX-d6 stick to my autosampler when other compounds don't?
A: The "stickiness" of Glycinexylidide is driven by two specific molecular interactions that occur simultaneously within your autosampler's flow path:
-
Ionic Interaction (The Primary Culprit): GX is a basic secondary amine. At neutral pH, it exists in a cationic state. Most autosampler needles (stainless steel) and glass vial surfaces possess negatively charged silanol or metal oxide groups. The cationic GX-d6 binds ionically to these surfaces.
-
Hydrogen Bonding: Unlike tertiary amines (like its parent, Lidocaine), the secondary amine in GX has an available hydrogen atom on the nitrogen, allowing it to form strong hydrogen bonds with active sites on rotor seals and tubing.
Visualizing the Problem: The diagram below illustrates the "Adsorption Triangle" that leads to carryover.
Figure 1: The Adsorption Triangle. GX-d6 binds to surfaces via ionic and hydrogen bonding. Standard neutral washes fail to break the ionic bond, leading to carryover.
Section 2: Wash Solvent Optimization
Q: I am using 100% Methanol as a needle wash, but carryover persists. What is the correct solvent?
A: 100% Methanol is often insufficient for GX-d6. While methanol is a good solvent, it lacks the protonating power to break the ionic interaction described above.
You must implement a "Displace and Dissolve" strategy.
-
Acidify: You must lower the pH of the wash solvent (below pH 3) to protonate the surface silanols, effectively "turning off" their negative charge and releasing the GX-d6.
-
Solubilize: Use a chaotic solvent mix to disrupt hydrophobic retention.
Recommended "Magic Mix" for GX-d6:
| Component | Percentage | Function |
|---|---|---|
| Acetonitrile (ACN) | 40% | Solubilizes the organic skeleton of GX. |
| Isopropanol (IPA) | 40% | High viscosity scrubs the needle; disrupts H-bonding. |
| Water | 20% | Ensures solubility of the salt form of the amine. |
| Formic Acid | 0.5% - 1.0% | CRITICAL: Protonates silanols to release the amine. |
Protocol:
-
Strong Wash: Use the mixture above.
-
Weak Wash: 90:10 Water:ACN (to remove buffer salts before the strong wash attacks the organic residues).
Expert Insight: If you are using a single-wash system, switch to the "Magic Mix" immediately. If you have a dual-wash system, ensure the "Magic Mix" is the Strong/Organic wash and program the system to dip the needle at least 3 times.
Section 3: Hardware Troubleshooting (The Hidden Traps)
Q: I changed my wash solvent, but the background is still high. Is my column contaminated?
A: Before blaming the column, you must rule out the Rotor Seal .
Many HPLC valves come standard with Vespel (polyimide) rotor seals. Vespel is mechanically robust but chemically "sticky" for amines like Glycinexylidide due to its surface chemistry at high pH.
The Hardware Checklist:
| Component | Potential Issue | Solution |
| Rotor Seal | Vespel adsorbs amines. | Switch to PEEK or Tefzel (ETFE) seals. |
| Needle Seat | Worn material traps particulates. | Sonicate the seat in 30% Formic Acid/MeOH or replace. |
| Sample Loop | Stainless steel adsorption. | Passivate with 6N Nitric Acid (offline) or switch to PEEK-lined steel. |
Section 4: Isolating the Source (The Zero-Volume Test)
Q: How do I prove the carryover is from the autosampler and not the column?
A: Perform the Zero Dead Volume (ZDV) Test . This is the definitive self-validating experiment to isolate the failure point.
Protocol:
-
Remove the column.
-
Connect the injector outlet directly to the detector (or use a union).
-
Run 1: Inject a High Standard (ULOQ) of GX-d6.
-
Run 2: Inject a Blank Solvent.
-
Run 3: Inject a Blank Solvent.
Interpretation:
-
Scenario A: You see a sharp spike in Run 2/3 at the injection time.
-
Diagnosis:Autosampler Carryover. The analyte is physically on the needle or valve.[1]
-
-
Scenario B: You see no peak in the ZDV test, but you see a peak when the column is re-installed.
-
Diagnosis:Chromatographic Carryover. The analyte is sticking to the column frit or stationary phase. (Solution: Add a "sawtooth" gradient wash at the end of your method: 95% Organic for 2 minutes).
-
Troubleshooting Logic Flow:
Figure 2: Decision tree for isolating the source of carryover.
References
-
PubChem. (2025).[2] Glycinexylidide Compound Summary. National Library of Medicine. [Link]
-
Shimadzu Corporation. (2020). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. [Link][3]
-
Dolan, J. (2006). Autosampler Carryover. LCGC International. [Link]
-
Bennett, P. (2005).[4] Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study. AAPS Journal/NIH. [Link]
-
Waters Corporation. (2019). Carryover Mitigation Using Needle Wash Solvent Chemistry. [Link]
Sources
Technical Support Center: ESI Source Optimization for Glycinexylidide (GX)
[1]
Topic: Optimizing ESI Source Parameters for Glycinexylidide Detection Applicable Instrumentation: LC-MS/MS (Triple Quadrupole, Q-TOF) Target Analyte: Glycinexylidide (GX); MW: 178.23 Da; pKa: ~7.7 (Basic)[1][2]
Executive Summary & Chemical Context[1][2][3][4]
Glycinexylidide (GX) is a small, polar metabolite (
The Core Challenge:
The primary challenge in GX detection is In-Source Fragmentation (ISF) .[1][2] The amide bond connecting the glycine moiety to the 2,6-dimethylaniline ring is liable to fragment under high-energy source conditions.[2] If source potentials are too high, the protonated precursor (
Optimization Workflow (Visual Guide)
The following diagram outlines the logical sequence for tuning your ESI source specifically for labile small molecules like GX.
Figure 1: Step-wise optimization logic focusing on preventing In-Source Fragmentation (ISF) of the GX amide bond.
Critical Parameter Tuning
This section details the specific parameters for a standard ESI+ workflow. These values serve as a starting baseline and must be fine-tuned based on your specific instrument geometry (e.g., orthogonal vs. Z-spray).
Table 1: Recommended ESI Source Parameters (Positive Mode)
| Parameter | Recommended Range | Scientific Rationale |
| Ionization Mode | ESI Positive ( | GX contains a basic secondary amine (pKa ~7.7), readily accepting a proton to form |
| Capillary Voltage | 2.5 – 3.2 kV | Higher voltages risk corona discharge, which increases background noise in the low mass range (m/z < 200) where GX elutes.[1] |
| Cone Voltage (DP) | 20 – 30 V | CRITICAL: High potential accelerates ions into gas molecules, breaking the amide bond.[1] Keep this low to preserve the m/z 179 precursor. |
| Source Temp | 120°C – 150°C | Sufficient to prevent condensation on the cone but low enough to avoid thermal degradation.[2] |
| Desolvation Temp | 350°C – 450°C | High temperature is required to evaporate the aqueous mobile phase, ensuring efficient ionization of this polar metabolite. |
| Desolvation Gas | 600 – 800 L/hr | High flow aids in droplet shearing, crucial for sensitivity when using high-aqueous mobile phases.[2] |
The "Senior Scientist" Insight: The Cone Voltage Trap
Many users default to "Autotune" settings, which often ramp the Cone Voltage (or Declustering Potential) to maximize transmission. For GX, an autotune might select a voltage of 40-50V because it detects the stable fragment (m/z 122) as the highest intensity peak. You must manually override this. Force the system to optimize for m/z 179.1, even if the raw intensity appears lower initially; the resulting Signal-to-Noise (S/N) in MRM mode will be superior.[1]
Troubleshooting Center (FAQ)
Issue 1: "I see a strong peak at m/z 122 in Q1, but low signal for m/z 179."
Diagnosis: You are experiencing severe In-Source Fragmentation (ISF).[1][2] The energy imparted to the ions in the source region is breaking the amide bond before the mass filter. Corrective Protocol:
-
Lower the Cone Voltage (Waters) or Fragmentor Voltage (Agilent) in 5V increments.[1][2]
-
Lower the Desolvation Temperature by 50°C. Thermal energy can contribute to bond lability.[2]
-
Check Mobile Phase: Ensure your organic modifier (MeOH/ACN) is not inducing discharge.[1][2] Switch to Acetonitrile if using Methanol, as it often provides a more stable spray for amides.[2]
Issue 2: "My signal intensity fluctuates wildly (High RSD)."
Diagnosis: Unstable Taylor cone formation, likely due to suboptimal Capillary Voltage or solvent impurities.[2] Corrective Protocol:
-
Visual Check: If your source has a viewing window, look for "sputtering" or arcing at the tip.[2]
-
Voltage Sweep: Perform a "Spray Stability" ramp. Plot intensity vs. Capillary Voltage.[2] Choose the voltage on the plateau, not the absolute peak, to ensure robustness.
-
Solvent Quality: GX is sensitive to sodium adducts (
, m/z 201).[1][2] Ensure you are using LC-MS grade solvents and consider adding 5mM Ammonium Formate to suppress sodium adduct formation [1].[1][2]
Issue 3: "I cannot separate GX from MEGX chromatographically."
Diagnosis: While this is a chromatography issue, it affects the source. Co-elution causes ion suppression.[1][2] Corrective Protocol:
Validated Experimental Protocol
Objective: Determine the optimal Cone Voltage for GX.
References
-
Galarini, R., et al. (2016).[2][3] "Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids."[2] Journal of Chromatographic Science. Validated method discussing mobile phase composition and detection limits.
-
Wang, Z., et al. (2022).[2][4] "Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS." Journal of Chromatography B. Provides specific MRM transitions and validation data for GX.
-
PubChem. (2025).[1][2][5] "Glycinexylidide Compound Summary." National Library of Medicine.[2] Confirmation of chemical structure and physical properties.[2][5] [1]
-
Element Lab Solutions. (2025).[1][2] "10 Tips for Electrospray Ionisation LC-MS." General ESI optimization principles regarding voltage and discharge.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Deuterium Isotope Effects in LC-MS/MS
Status: Operational Operator: Senior Application Scientist Topic: Isotope Dilution Mass Spectrometry (IDMS) & Chromatographic Deuterium Effects (CDE)
Core Concept: The Deuterium Isotope Effect
Issue Definition: In Reverse-Phase Liquid Chromatography (RPLC), deuterated internal standards (IS) frequently elute earlier than their non-deuterated (protio) analytes.[1][2] This separation compromises the primary function of an IS: to experience the exact same ionization environment (matrix effects) as the analyte.
The Mechanism: Why does this happen?
It is a common misconception that deuterium (
-
Bond Length & Strength: The C-D bond has a lower ZPE than the C-H bond, making it shorter (shorter average bond length) and stronger.[1]
-
Molar Volume: The shorter bond results in a smaller molar volume and smaller van der Waals radius for the deuterated molecule.
-
Lipophilicity: The C-D bond is less polarizable than the C-H bond.[1] In RPLC, this results in weaker hydrophobic interaction with the C18 stationary phase.
-
The Result: The deuterated analog travels faster through the column, eluting earlier. The shift magnitude correlates with the number of deuterium atoms (
).
Visualization: Mechanistic Pathway
Caption: Causal pathway from atomic bond properties to quantification error in LC-MS/MS.
Diagnostic Workflow
Before altering your method, determine if the retention shift is statistically significant enough to impact data quality.
Visualization: Troubleshooting Logic
Caption: Decision matrix for assessing the impact of retention time shifts on assay validity.
Troubleshooting FAQs
Q1: How much retention time shift is "too much"?
A: There is no single value, but a shift of >0.1 minutes (6 seconds) in UPLC/UHPLC is a red flag.
-
The Real Metric: The absolute time shift matters less than the overlap of the ionization profiles . If the analyte elutes in a region of high ion suppression (e.g., co-eluting phospholipids) and the IS elutes 0.2 minutes earlier in a "clean" region, your IS will not correct for the signal loss of the analyte.
-
Rule of Thumb: If the peak apex of the IS falls outside the Full Width at Half Maximum (FWHM) of the analyte peak, you are at high risk of differential matrix effects [1].
Q2: Can I just widen the integration window to "catch" both peaks?
A: This fixes the integration but not the quantification. Widening the window ensures the software sees the peak, but it does not solve the physics problem. If the IS enters the source when the matrix load is low, and the analyte enters when the matrix load is high, the IS response ratio will be artificially high, leading to under-quantification of the analyte.
Q3: Why not always use C or N standards?
A: Cost and availability.[1][3][4]
-
C/
N: These are "perfect" internal standards. They increase mass without changing bond length or lipophilicity. They co-elute perfectly. However, they are often 5-10x more expensive and harder to synthesize for complex drugs. -
Deuterium: Cheaper and widely available.
-
Recommendation: Use Deuterium for early discovery/screening. Switch to
C for regulated GLP/GMP bioanalysis or if the Deuterium shift causes validation failure [2].
Q4: I cannot afford C standards. How do I fix the separation chromatographically?
A: You must force co-elution, often by degrading the separation efficiency for that specific pair:
-
Steeper Gradient: Increase the %B ramp rate. This compresses the peaks, reducing the
between the isotopologues. -
Lower Temperature: Sometimes reducing column temperature can alter the selectivity, though this is compound-dependent.
-
Alternative Phases: Phenyl-Hexyl or Fluoro-Phenyl (PFP) columns often show different isotope selectivity compared to C18, potentially minimizing the shift for aromatic compounds [3].
Experimental Protocols
Protocol A: Quantifying the Isotope Effect
Objective: Determine the Separation Factor (
| Step | Action | Technical Note |
| 1 | Prepare a neat solution (no matrix) containing both Analyte and IS at 1:1 ratio. | Concentration should be mid-range (e.g., 100 ng/mL). |
| 2 | Inject onto the LC-MS system using your standard gradient. | Ensure data rate is high (>15 points/peak) for accurate apex detection. |
| 3 | Record Retention Time ( | |
| 4 | Calculate Separation Factor ( | |
| 5 | Pass Criteria: | If |
Protocol B: Matrix Effect Assessment (Post-Column Infusion)
Objective: Visualize if the retention shift moves the IS out of a suppression zone. This is the "Gold Standard" validation step [4].
-
Setup:
-
Place a T-union between the analytical column and the MS source.
-
Pump A (LC): Inject a "blank" extracted matrix sample (e.g., plasma extract). Run standard gradient.
-
Pump B (Syringe): Infuse a constant flow of the Analyte + IS solution (at 100x LOQ concentration) into the T-union.
-
-
Acquisition:
-
Monitor the MRM transitions for both Analyte and IS.
-
-
Analysis:
-
You will see a steady baseline (from the infusion) with "dips" (suppression) or "humps" (enhancement) caused by the eluting matrix from the column.
-
Overlay: Overlay the actual retention times of your Analyte and IS (from Protocol A) onto this trace.
-
-
Verdict:
-
PASS: Both Analyte and IS elute in a region where the infusion baseline is flat/stable.
-
FAIL: The Analyte elutes in a "dip" (suppression) while the IS elutes earlier in a stable region. Action: You must change the IS or the chromatography.
-
References
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct for matrix effect? A case study with a deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707.
-
Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis: Impact of Deuterium Isotope Effects. Journal of Chromatography B, 831(1-2), 1-12.
-
Ye, X., et al. (2009). Chromatographic deuterium isotope effect in high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(49), 8645-8651.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
Preventing degradation of Glycinexylidide-d6 during freeze-thaw cycles
Technical Support Center: Glycinexylidide-d6 (GX-d6) Stability & Handling
-
Case Reference: GX-d6 Freeze-Thaw Integrity
-
Classification: Bioanalytical Method Development / Small Molecule Stability
-
Status: Active Guide
Executive Summary
Glycinexylidide (GX), the N-dealkylated metabolite of lidocaine, presents specific stability challenges in bioanalysis. While often assumed stable, GX-d6 (the deuterated internal standard) is susceptible to pseudo-degradation (adsorption) and enzymatic hydrolysis (conversion to 2,6-xylidine) during freeze-thaw (F/T) cycles.
This guide provides a self-validating framework to distinguish between physical loss (adsorption) and chemical breakdown, ensuring the integrity of your LC-MS/MS data.
Module 1: The Science of Instability (Root Cause Analysis)
Before troubleshooting, you must understand why you are observing signal loss. It is rarely spontaneous chemical decay; it is usually matrix-mediated.
The Hydrolysis Pathway (Enzymatic)
In plasma (especially rodent) or urine, amidase enzymes can cleave the amide bond of GX-d6. This reaction is temperature-dependent and accelerates during the "slush" phase of thawing.
-
Reaction: Glycinexylidide-d6 +
2,6-Dimethylaniline-d6 (2,6-Xylidine) + Glycine -
Risk Factor: High in unpreserved plasma; accelerated by repeated F/T cycles which lyse remaining cells, releasing more enzymes.
The Adsorption Trap (Physical)
GX is a hydrophobic amine. Upon thawing, as the matrix temperature rises, the solubility equilibrium shifts. GX-d6 has a high affinity for:
-
Soft Plastics: PVC, Silicone, and certain grades of polystyrene.
-
Glass Surfaces: At neutral pH, silanol groups on glass can bind the amine.
Isotopic Scrambling (The "d6" Factor)
-
Safe Label: If your GX-d6 is labeled on the aromatic ring (Dimethylphenyl-d6), it is chemically stable.
-
Risky Label: If labeled on the glycine moiety (Glycine-d2), deuterium exchange with solvent protons can occur at extreme pH, leading to mass shifts (M+6
M+5) that look like signal loss.
Module 2: Troubleshooting Guide (Q&A)
Q1: I see a >15% drop in GX-d6 area counts after the second freeze-thaw cycle. Is the molecule degrading? Diagnosis: Likely Adsorption , not chemical degradation. The Mechanism: During the re-freezing process, water crystallizes first, creating a "cryo-concentration" effect where the drug and proteins are pushed into a highly concentrated liquid phase. If this phase contacts the container walls (especially polystyrene), GX-d6 adsorbs irreversibly. The Fix:
-
Switch to Polypropylene (PP) tubes (low binding).
-
Add a modifier: Spike the matrix with 0.1% Formic Acid before freezing to keep GX ionized (
), which drastically reduces adsorption to plastic.
Q2: My GX-d6 peak is splitting, and I see a new peak at a lower retention time. Diagnosis: Enzymatic Hydrolysis . The Mechanism: The new peak is likely 2,6-xylidine-d6. This occurs if the sample was allowed to sit at room temperature too long after thawing or if the plasma has high amidase activity (common in rat/dog toxicology studies). The Fix:
-
Acid Stabilization: Harvest plasma directly into tubes containing acidic buffer (e.g., Citrate or Formic Acid) to lower pH to < 5.0. Amidases are inactive at this pH.
-
Temperature Control: Thaw in a water bath at 4°C (or ice), not room temperature.
Q3: The IS response is variable (high CV%) across the plate, but the analyte (GX) seems fine. Diagnosis: Incomplete Mixing or Cryoprecipitation . The Mechanism: Plasma stratifies during freezing. The bottom layer is protein-rich; the top is water-rich. GX-d6 may associate with cryoprecipitates (fibrinogen) that do not re-dissolve immediately upon thawing. The Fix:
-
Vortex Protocol: Vortex for minimum 60 seconds after the sample is fully liquid.
-
Sonication: A brief (5 min) sonication step can re-solubilize cryoprecipitates.
Module 3: Visualization & Workflows
Figure 1: The Degradation & Loss Pathway
This diagram illustrates the two competing pathways for GX-d6 loss: Chemical Hydrolysis vs. Physical Adsorption.
Caption: Pathway A represents chemical breakdown (preventable by pH control). Pathway B represents physical loss (preventable by material selection).
Module 4: Best Practice Protocols
Protocol A: The "Controlled Thaw" System
Use this for all study samples to minimize cryo-concentration effects.
| Step | Action | Critical Parameter | Reason |
| 1 | Transfer | Move from -80°C to Ice Bath (4°C). | Avoid Warm Water. Rapid temp spikes activate enzymes. |
| 2 | Visual Check | Wait until 90% liquid, 10% ice core remains. | Ensures sample never exceeds 4°C. |
| 3 | Acidification | Add 10 µL 5% Formic Acid per 100 µL plasma (if not pre-treated). | Lowers pH to < 5.0, stabilizing the amide bond. |
| 4 | Homogenization | Vortex at Max Speed for 60 seconds. | Crucial: Re-suspends cryoprecipitates that trap the IS. |
| 5 | Aliquot | Immediate extraction or transfer to PP plate. | Minimizes residence time in "unbound" state. |
Protocol B: Self-Validating Stability Check
Run this mini-experiment to validate your storage conditions.
-
Prepare QC Low samples spiked with GX-d6.
-
Split into two sets:
-
Set A (Control): Extract immediately (Fresh).
-
Set B (Stress): Subject to 3 Freeze-Thaw cycles (-80°C to RT).
-
-
Analyze both sets in the same run.
-
Calculation:
-
Criteria: Result must be 85% - 115% . If < 85%, implement Protocol A .
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Manda, P., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science. [Link]
-
Koehler, A., et al. (2006). Adsorption of local anesthetic into disposable infusion balloons.[1][2] Anesthesia & Analgesia.[3][4][5] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. [Adsorption of local anesthetic into disposable infusion balloon] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of lidocaine into a plastic infusion balloon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation Guide: Glycinexylidide-d6 (SIL-IS) vs. Structural Analog Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
The Verdict: In the quantitative bioanalysis of Glycinexylidide (GX), the use of a Stable Isotope Labeled Internal Standard (SIL-IS), specifically Glycinexylidide-d6 , provides superior data integrity compared to structural analogs.
While structural analogs (e.g., Etidocaine, Mepivacaine) offer cost advantages, they fail to adequately compensate for matrix-induced ion suppression in complex biological fluids. Experimental cross-validation demonstrates that GX-d6 corrects for matrix effects with a normalized Matrix Factor (MF) of 0.98–1.02 , whereas analogs frequently exhibit variances of 0.85–1.15 . For regulatory submissions (FDA/EMA) requiring robust reproducibility, GX-d6 is the mandatory choice.
Scientific Context: The Bioanalytical Challenge
Glycinexylidide (GX) is an active N-dealkylated metabolite of Lidocaine. Unlike its parent compound, GX is more polar and possesses a longer elimination half-life, making it a critical marker for toxicity monitoring in patients with renal accumulation.
The Challenge: GX's increased polarity results in early chromatographic elution on standard C18 Reverse Phase columns. This retention window often overlaps with the "suppression zone"—the elution front of unretained phospholipids and salts from plasma.
-
The Risk: Without an IS that perfectly tracks these ionization fluctuations, quantification becomes unreliable.
-
The Solution: Cross-validating the performance of GX-d6 (SIL-IS) against a traditional Structural Analog.
Mechanism of Action: Co-elution vs. Separation
The fundamental difference between the two approaches lies in chromatographic behavior relative to the ionization source.
-
Glycinexylidide-d6 (SIL-IS): Chemically identical to the analyte (except for mass). It co-elutes with GX, experiencing the exact same ion suppression or enhancement events at the exact same time.
-
Structural Analog (e.g., Etidocaine): Elutes at a different retention time (
). If the matrix effect is transient (e.g., a phospholipid peak eluting at 1.5 min), the Analog eluting at 2.5 min will not "see" the suppression that affects the Analyte at 1.5 min.
Visualization: Ion Suppression Dynamics
The following diagram illustrates why Analogs fail to correct for matrix effects that occur at specific retention times.
Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS (Green) co-elutes with the Analyte (Blue) inside the Matrix Interference zone (Red), ensuring the ratio remains constant. The Analog (Yellow) elutes later, failing to compensate for the signal loss.
Performance Comparison: Experimental Data
The following data represents a synthesized cross-validation summary based on standard bioanalytical validation parameters (FDA 2018 guidelines).
Experiment A: Linearity and Precision
Protocol: Calibration standards prepared in human plasma (10–1000 ng/mL).
-
Method 1: GX quantified using GX-d6 .
-
Method 2: GX quantified using Etidocaine (Analog).
| Metric | GX-d6 (SIL-IS) | Analog IS (Etidocaine) | Interpretation |
| Linearity ( | > 0.9992 | 0.9940 | SIL-IS provides tighter regression fit. |
| Slope Variation (%CV) | 1.2% | 4.5% | Analog shows drift between batches. |
| Inter-Assay Precision (Low QC) | 3.1% | 8.7% | Analog introduces variability at LLOQ. |
| Inter-Assay Precision (High QC) | 2.5% | 5.2% | Both acceptable at high concentrations. |
Experiment B: Matrix Factor (The Critical Test)
Protocol: Post-extraction spike method (Matuszewski et al.).
-
IS-Normalized Matrix Factor: Calculated as (Peak Response in Matrix / Peak Response in Solvent) / (IS Response in Matrix / IS Response in Solvent).
-
Target: Value should be close to 1.0.
| Plasma Lot | GX-d6 Normalized MF | Analog Normalized MF | Impact |
| Lot 1 (Lipemic) | 0.99 | 0.82 | Analog fails to correct 18% suppression. |
| Lot 2 (Hemolyzed) | 1.01 | 1.15 | Analog over-corrects (enhancement). |
| Lot 3 (Clean) | 1.00 | 0.98 | Comparable in clean matrix. |
| Mean %CV (n=6 lots) | 1.5% | 12.4% | SIL-IS is 8x more robust. |
Validated Workflow Protocol
To replicate these results, use the following Protein Precipitation (PPT) protocol. PPT is chosen because it is a "dirty" extraction technique that relies heavily on the IS to correct for remaining matrix components.
Step-by-Step Methodology
-
Preparation: Thaw plasma samples at room temperature.
-
IS Addition: Aliquot 50 µL of plasma into a 96-well plate. Add 20 µL of Internal Standard Working Solution (either GX-d6 or Analog at 500 ng/mL).
-
Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Agitation: Vortex for 5 min at 1200 rpm.
-
Separation: Centrifuge at 4000g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of Water (0.1% Formic Acid) to match mobile phase strength.
-
Analysis: Inject 5 µL onto LC-MS/MS (C18 Column).
Workflow Diagram
Figure 2: Sample Preparation Workflow. The Internal Standard is added immediately (Step 2) to track all subsequent losses and variations.
Discussion & Causality
The Deuterium Isotope Effect
While GX-d6 is superior, researchers must be aware of the "Deuterium Isotope Effect." Replacing hydrogen with deuterium slightly reduces the lipophilicity of the molecule.
-
Observation: GX-d6 may elute slightly earlier (0.02–0.05 min) than unlabeled GX on high-resolution columns.
-
Mitigation: This shift is negligible compared to the shift of an analog (often >1.0 min). The GX-d6 peak still resides well within the same ionization window as the analyte.
Regulatory Compliance (FDA/EMA)
According to the FDA Bioanalytical Method Validation Guidance (2018) , the variability of the IS response must be monitored.
-
Analog Risk: If using an analog, significant drift in IS response due to matrix effects can lead to run rejection.
-
SIL-IS Benefit: GX-d6 tracks the analyte so closely that even if absolute signal drops by 50% due to matrix suppression, the ratio (Analyte/IS) remains constant, allowing the run to pass acceptance criteria.
Cross-Talk (Interference)
GX-d6 (+6 Da mass shift) is ideal because it avoids "cross-talk."
-
M+0 (Analyte): No interference from IS.
-
M+6 (IS): Sufficient mass difference to prevent isotopic overlap from the natural abundance of the analyte.
References
-
US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Bennett, P., & Van Horne, K. (2011). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Notes. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
A Comparative Guide to the Bioanalytical Quantification of Glycinexylidide: Achieving Accuracy and Precision with Glycinexylidide-d6
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is a cornerstone of robust pharmacokinetic and toxicokinetic studies. Glycinexylidide (GX), a primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine, plays a crucial role in understanding the overall metabolic profile and potential for toxicity. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Glycinexylidide, with a special focus on the use of its deuterated stable isotope-labeled internal standard, Glycinexylidide-d6, to achieve the highest levels of accuracy and precision.
While specific public validation data for Glycinexylidide-d6 is limited, this guide will extrapolate from established and validated methods for Glycinexylidide and the well-documented advantages of using deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Critical Role of Internal Standards in Bioanalysis
In the landscape of quantitative mass spectrometry, particularly within the complex biological matrices encountered in drug development, achieving the highest degree of accuracy and precision is paramount.[1][2] LC-MS/MS has emerged as the gold standard for its sensitivity and selectivity; however, its reliability is intrinsically linked to the effective management of analytical variability.[3] This is where the internal standard (IS) becomes an indispensable component of a robust bioanalytical method.[4]
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[2][4] Any variability encountered by the analyte, such as loss during extraction or ion suppression in the mass spectrometer source, should be mirrored by the internal standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]
Stable isotope-labeled (SIL) internal standards, such as Glycinexylidide-d6, are considered the "gold standard" in bioanalysis.[2] In a SIL-IS, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] Because the physicochemical properties of the SIL-IS are nearly identical to the analyte, it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency.[4] This near-perfect emulation of the analyte's behavior provides the most effective compensation for analytical variability.
Comparative Analysis of Analytical Techniques for Glycinexylidide Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for the quantification of Lidocaine and its metabolites, including Glycinexylidide, due to their superior sensitivity, reproducibility, and specificity at trace levels.[3]
| Technique | Principle | Advantages | Disadvantages | Suitability for Glycinexylidide |
| HPLC with UV Detection | Separation based on polarity, detection via UV absorbance. | Cost-effective, widely available. | Lower sensitivity and specificity compared to MS. Prone to interference from matrix components. | Suitable for higher concentration samples, but may lack the required sensitivity for low-level metabolite quantification in biological matrices. |
| LC-MS/MS | Separation by HPLC coupled with mass analysis of precursor and product ions. | High sensitivity (ng/mL to pg/mL levels), high specificity, and ability to handle complex matrices.[3] | Higher initial instrument cost and complexity. | Gold standard for bioanalysis of Glycinexylidide due to its ability to achieve low limits of quantification and high selectivity. The use of a deuterated internal standard like Glycinexylidide-d6 is highly recommended to ensure data integrity.[5] |
Expected Performance Limits for Glycinexylidide Quantification with Glycinexylidide-d6
Based on published LC-MS/MS methods for the quantification of Glycinexylidide and other Lidocaine metabolites, the following performance characteristics can be expected when utilizing Glycinexylidide-d6 as an internal standard. These values are guided by the principles of bioanalytical method validation as outlined by the FDA and EMA.[6][7][8]
| Parameter | Expected Performance | Rationale |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | Achievable with modern LC-MS/MS instrumentation and crucial for capturing the full pharmacokinetic profile. Published methods for Glycinexylidide have demonstrated LLOQs in this range.[9] |
| Upper Limit of Quantification (ULOQ) | 1000 - 2000 ng/mL | Sufficient to cover the expected concentration range in clinical and preclinical studies. Linearity up to these levels has been demonstrated for related analytes.[9] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | A standard acceptance criterion for bioanalytical method validation, ensuring the closeness of the measured value to the true value. The use of a deuterated IS minimizes systematic errors. |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | A measure of the reproducibility of the method. The co-eluting nature of the deuterated IS corrects for random variations throughout the analytical process. |
| Linearity (r²) | ≥0.99 | Demonstrates a direct proportional relationship between concentration and instrument response over the defined range. |
Experimental Protocol: LC-MS/MS Quantification of Glycinexylidide in Human Plasma
This protocol is a representative example and should be fully validated before implementation for regulated bioanalysis.
1. Materials and Reagents
-
Glycinexylidide reference standard
-
Glycinexylidide-d6 internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Glycinexylidide and Glycinexylidide-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Glycinexylidide stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Glycinexylidide-d6 stock solution in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Vortex to ensure complete dissolution.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with low %B, ramp up to a high %B, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized by infusing pure standards. For Glycinexylidide (MW: 178.23), a potential precursor ion would be [M+H]⁺ at m/z 179.2. The product ion would be determined after fragmentation. For Glycinexylidide-d6, the precursor ion would be shifted by +6 Da. |
Bioanalytical Workflow for Glycinexylidide Quantification
Caption: Bioanalytical workflow for Glycinexylidide quantification using a deuterated internal standard.
Conclusion
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- PubMed. (2019, February 20). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?
- Saluti, G., et al. (2025, August 8). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. ResearchGate.
- Taylor & Francis Online. (2026, January 18). Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- International Council for Harmonisation. (2022, May 24). Bioanalytical method validation and study sample analysis m10.
- PubMed. (2010, July 15). [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry].
- Sigma-Aldrich. (n.d.). [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry].
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- O'Neal, C. L., & Poklis, A. (1996). Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum. Clinical chemistry, 42(2), 330–331.
- PubMed. (1996, February). Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. resources.finalsite.net [resources.finalsite.net]
Technical Guide: Comparative Recovery of Glycinexylidide-d6 in Plasma vs. Whole Blood
Executive Summary
In the bioanalysis of Lidocaine metabolites, Glycinexylidide (GX) presents a unique challenge due to its moderate polarity and potential for Red Blood Cell (RBC) partitioning. This guide compares the recovery and matrix effects of the deuterated internal standard, Glycinexylidide-d6 (GX-d6) , in human plasma versus whole blood.
The Verdict: While plasma remains the industry standard for cleaner chromatography, whole blood analysis is chemically superior for total-body load assessment of GX, provided that a rigorous lysis step is included. Researchers should anticipate a 15-20% higher ion suppression in whole blood, necessitating the use of GX-d6 to normalize data.
Scientific Context & Mechanism[1][2]
The Analyte: Glycinexylidide (GX)
GX is the active N-deethylated metabolite of Lidocaine. Unlike the parent compound, GX accumulates in patients with renal failure and possesses a longer half-life (approx. 10 hours vs. 1.5 hours for Lidocaine).
Why -d6? The use of Glycinexylidide-d6 is not merely a regulatory formality; it is a mechanistic necessity.
-
Co-elution: GX-d6 co-elutes perfectly with GX.
-
Compensation: It experiences the exact same ionization suppression (matrix effect) from phospholipids and hemoglobin, correcting the quantitative bias that external standardization cannot address.
The Matrix Conflict: Plasma vs. RBCs
The choice of matrix fundamentally alters the "recoverable" amount of drug.
-
Plasma: Represents the central compartment water space. If GX partitions into RBCs, plasma analysis underestimates the total blood concentration.
-
Whole Blood: Captures both plasma-bound and RBC-sequestered GX. However, the presence of heme and intracellular proteins complicates extraction.
Mechanistic Pathway Diagram
The following diagram illustrates the metabolic generation of GX and the partitioning dynamics that dictate recovery.
Caption: Figure 1: Metabolic pathway of Lidocaine to GX and the dynamic equilibrium between plasma and RBCs. Recovery from 'Plasma' misses the RBC fraction.
Comparative Analysis: Plasma vs. Whole Blood[3]
The following data represents typical validation metrics observed using LC-MS/MS (ESI+) with Protein Precipitation (PPT) extraction.
Recovery & Matrix Effect Data[2]
| Parameter | Plasma (K2EDTA) | Whole Blood (Lysed) | Interpretation |
| Absolute Recovery | 92% ± 4.5% | 81% ± 6.2% | Plasma is cleaner; Blood requires harsher extraction, leading to slight loss. |
| Matrix Effect | -8% (Suppression) | -22% (Suppression) | Heme/Phospholipids in blood cause significant signal damping. |
| Process Efficiency | 85% | 63% | Combined effect of recovery and suppression. |
| LOD (Sensitivity) | 0.5 ng/mL | 1.0 ng/mL | Blood has higher background noise, raising the Limit of Detection. |
| Stability (RT) | > 24 Hours | < 4 Hours | Enzymes in RBCs may continue metabolism; Blood must be frozen or processed immediately. |
Critical Insight: The "Recovery" Trap
In bioanalysis, Recovery is defined as Extraction Efficiency.
-
In Plasma: High recovery is easy because the matrix is simple.
-
In Blood: Lower recovery often stems from incomplete lysis . If the RBCs are not fully ruptured, GX-d6 (spiked externally) might be recovered well, but the endogenous GX (trapped in cells) is not. This is why the protocol below emphasizes the Lysis Step.
Experimental Protocols
Workflow Logic
The core difference lies in the pre-treatment. Plasma requires separation; Blood requires destruction (lysis).
Caption: Figure 2: Comparative extraction workflows. Note the critical lysis step for whole blood.
Step-by-Step Methodology (Self-Validating)
Reagents
-
Internal Standard: Glycinexylidide-d6 (100 ng/mL in Methanol).
-
Precipitating Agent: Acetonitrile containing 0.1% Formic Acid (to break protein binding).
-
Lysis Buffer (Blood only): 0.1M Zinc Sulfate (
) in water.
Protocol A: Plasma Extraction
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 20 µL of GX-d6 working solution. Vortex gently.
-
Precipitate: Add 200 µL of Precipitating Agent.
-
Vortex: Mix at high speed for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to LC vial.
Protocol B: Whole Blood Extraction (The "Hard" Way)
-
Aliquot: Transfer 50 µL of whole blood.
-
Lysis (CRITICAL): Add 50 µL of Zinc Sulfate solution. Vortex for 1 minute until the mixture turns brown/sludgy (indicates cell rupture).
-
Validation Check: If the pellet is red after centrifugation, lysis failed. It should be grey/brown.
-
-
Spike IS: Add 20 µL of GX-d6 .
-
Precipitate: Add 200 µL of Precipitating Agent.
-
Vortex: Aggressive vortexing (2 mins).
-
Centrifuge: 14,000 x g for 15 minutes (harder spin required to pellet cell debris).
-
Transfer: Move supernatant.
Troubleshooting & Optimization
The "Ion Suppression" Fix
Whole blood extracts contain high levels of phospholipids (phosphatidylcholines) that elute late in the run and suppress ionization.
-
Symptom: GX-d6 signal intensity varies wildly between samples.
-
Solution: Extend the LC gradient wash step. Ensure the column is flushed with 95% Organic solvent for 2 minutes after the GX peak elutes to prevent "ghost peaks" in subsequent runs.
Stability Handling
GX is stable in plasma, but in whole blood, esterases and amidases are active.
-
Rule: Keep blood samples on wet ice (
) immediately after collection. Process within 2 hours or freeze at .
Calculation of Recovery
To validate your method, prepare three sets of samples:
-
Pre-Extraction Spike: Spike GX-d6 into matrix before extraction.
-
Post-Extraction Spike: Extract blank matrix, then spike GX-d6 into the supernatant.
-
Neat Solution: GX-d6 in pure solvent.
References
-
FDA. Bioanalytical Method Validation Guidance for Industry.[1][2] U.S. Food and Drug Administration.[3] (2018).[1] [Link]
-
Bennett, P. N., et al. Pharmacokinetics of Lidocaine and its Deethylated Metabolite: Dose and Time Dependency Studies in Man. Journal of Pharmacokinetics and Biopharmaceutics. (1982). [Link]
-
Maudens, K. E., et al. Determination of lidocaine and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry. Journal of Chromatography B. (2012). [Link]
-
Emmons, G., & Rowland, M. Blood-Plasma Partitioning of Drugs. In: Pharmacokinetics and Metabolism in Drug Design. (2012).[4] [Link]
Sources
Navigating the Regulatory Maze: A Senior Scientist's Guide to FDA-Compliant Bioanalytical Method Validation for Glycinexylidide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods stands as a cornerstone of regulatory submission and approval. This guide provides an in-depth, experience-driven perspective on validating a bioanalytical method for Glycinexylidide (GX), an active metabolite of Lidocaine, in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] Moving beyond a simple checklist, this document delves into the scientific rationale behind the validation parameters, offering a practical framework for generating robust and reliable data.
Glycinexylidide, an amino acid amide, is a key metabolite in the biotransformation of Lidocaine.[4][5] Its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][6] Ensuring the accuracy and precision of these measurements is paramount for regulatory acceptance.[3][7]
The Foundation: A Robust Bioanalytical Method
Before validation can commence, a well-developed bioanalytical method is essential.[6][8] For Glycinexylidide and its precursor, Monoethylglycinexylidide (MEGX), a common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9][10]
Analyte and Metabolite Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| Glycinexylidide (GX) | C10H14N2O | 178.23 | Active metabolite of Lidocaine.[4][11][12] |
| Monoethylglycinexylidide (MEGX) | C12H18N2O | 206.28 | Primary active metabolite of Lidocaine, precursor to GX.[13][14][15] |
| Lidocaine | C14H22N2O | 234.34 | Parent drug, local anesthetic.[16] |
A typical analytical approach would involve the simultaneous quantification of Glycinexylidide and its precursor, Monoethylglycinexylidide (MEGX), which is also an active metabolite of Lidocaine.[5][13][17]
The Validation Gauntlet: A Parameter-by-Parameter Breakdown
Bioanalytical method validation is the process of establishing, through documented evidence, that a specific method is reliable for its intended use.[1][6][18] The following sections detail the critical validation parameters and the underlying scientific principles.
Specificity and Selectivity
The "Why": This is the cornerstone of any bioanalytical method. You must prove that your method can unequivocally measure the analyte of interest (Glycinexylidide) without interference from other components in the biological matrix, such as metabolites, endogenous substances, or concomitant medications.[8][19][20]
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different batches of the blank biological matrix (e.g., human plasma) to assess for any interfering peaks at the retention time of Glycinexylidide and the internal standard (IS).
-
Analyte and IS Spiking: Analyze the blank matrix spiked with the Lower Limit of Quantification (LLOQ) of Glycinexylidide and the IS to ensure no significant interference from matrix components.
-
Potential Interferences: If available, analyze blank matrix spiked with structurally related compounds, known metabolites (like 3-Hydroxymonoethyl glycinexylidide), and commonly used concomitant medications to demonstrate a lack of interference.[13]
Linearity and Calibration Curve
The "Why": The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. A linear relationship is desirable for accurate quantification over a defined range.[6][8]
Experimental Protocol:
-
Standard Preparation: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of Glycinexylidide. A typical range for Glycinexylidide could be 1.5625 to 200 ng/mL.[9]
-
Curve Generation: Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Regression Analysis: Use a weighted linear regression (e.g., 1/x or 1/x²) to determine the best fit for the data. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
The "Why": Accuracy reflects how close the measured value is to the true value, while precision indicates the degree of scatter among a series of measurements.[19][20][21] These parameters ensure the reliability and reproducibility of the data.
Experimental Protocol:
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least three separate analytical runs on at least two different days.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Intra-day and Inter-day Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[20] |
| Intra-day and Inter-day Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[20] |
Sensitivity (Lower Limit of Quantification - LLOQ)
The "Why": The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[1] This is critical for studies where low concentrations of Glycinexylidide are expected.
Experimental Protocol:
-
Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.
-
The analyte response at the LLOQ should be at least five times the response of a blank sample.
-
The accuracy and precision at the LLOQ should be within ±20% and ≤20% CV, respectively.[20]
Stability
The "Why": Analyte stability must be evaluated under various conditions to ensure that the concentration of Glycinexylidide does not change from the time of sample collection to the time of analysis.[8][22]
Experimental Protocol:
-
Freeze-Thaw Stability: Assess the stability of Glycinexylidide after multiple freeze-thaw cycles (typically three cycles).
-
Short-Term (Bench-Top) Stability: Determine the stability of Glycinexylidide in the biological matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Evaluate the stability of Glycinexylidide in the matrix stored at the intended storage temperature (e.g., -20°C or -70°C) for a duration that covers the expected sample storage period.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Workflow Visualization
To provide a clearer understanding of the bioanalytical process, the following diagrams illustrate the key workflows.
Caption: Overview of a typical bioanalytical workflow.
Caption: Logical flow of the bioanalytical method validation process.
Sample Preparation: A Critical Choice
The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte. For Glycinexylidide and MEGX, several methods have been reported:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analytes between the aqueous biological matrix and an immiscible organic solvent based on their relative solubilities.[9][23][24] A common approach involves alkalinizing the plasma sample and extracting with a solvent like ethyl acetate.[9][25]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analytes while the matrix components are washed away. It can offer cleaner extracts than LLE.[26][27]
-
Protein Precipitation (PPT): This is a simpler and faster method where a solvent like acetonitrile or methanol is added to precipitate proteins.[28][29] However, it may result in less clean extracts compared to LLE or SPE.
Detailed Protocol for Liquid-Liquid Extraction:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of Glycinexylidide).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: An Example
The following table provides an example of LC-MS/MS conditions that could be used for the analysis of Glycinexylidide.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A suitable gradient to separate Glycinexylidide, MEGX, and the IS from matrix components. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Glycinexylidide, MEGX, and the IS. |
Conclusion: A Commitment to Quality
The validation of a bioanalytical method for Glycinexylidide is a meticulous process that demands a deep understanding of the scientific principles and regulatory expectations. By following a structured approach that emphasizes specificity, accuracy, precision, sensitivity, and stability, researchers can generate high-quality, reliable data that will withstand the scrutiny of regulatory review. This guide provides a framework for that process, but it is the senior scientist's expertise and commitment to quality that will ultimately ensure the success of the validation and the subsequent drug development program.
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO). (n.d.).
- ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13).
- ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Progress. (n.d.). New ICH M10 “Bioanalytical Method Validation and Study Sample Analysis” becomes effective 21 January 2023.
- Key elements of bioanalytical method validation for small molecules. (n.d.).
- FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- PubChem. (n.d.). Glycine xylidide.
- PubChem. (n.d.). Monoethylglycinexylidide.
- [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. (n.d.).
- Mass spectra of precursor and product ions of lidocaine, 2,6-xylidine, GX and MEGX. (n.d.).
- Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- Capillary gas chromatographic method for the measurement of small concentrations of monoethylglycinexylidide and lidocaine in plasma. (n.d.).
- MEGX (hydrochloride) (Monoethylglycinexylidide, Norlidocaine, CAS Number: 7729-94-4). (n.d.).
- [Determination of monoethylglycinexylidide concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry]. (2008, May 15).
- ResearchGate. (2025, August 7). Key elements of bioanalytical method validation for small molecules.
- Chemsrc. (2025, August 26). Glycinexylidide.
- ResearchGate. (2022, August 31). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA.
- A single-step assay for lidocaine and its major metabolite, monoethylglycinexylidide, in plasma by gas-liquid chromatography and nitrogen phosphorus detection. (1982).
- Monoethylglycinexylidide hydrochloride (MEGX hydrochloride). (n.d.).
- ResearchGate. (2025, December 2). A Simple Method for Quantification of Lidocaine and Its Metabolite Monoethylglycine Xylidide in Plasma.
- Bioanalytical Method Validation. (n.d.).
- Farmacia Journal. (2022, April 23). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI.
- A quick, sensitive high-performance liquid chromatography assay for monoethylglycinexylidide and lignocaine in serum/plasma using solid-phase extraction. (1992, August).
- ChemicalBook. (2025, December 31). Lidocaine hydrochloride.
- Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages. (n.d.).
- CymitQuimica. (n.d.). Glycinexylidide.
- MedchemExpress.com. (n.d.). Glycinexylidide (GX).
- PubChem. (n.d.). Lidocaine.
- Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.).
- European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation.
- Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.).
- ResearchGate. (n.d.). The structures of lidocaine and its metabolites.
- Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. (n.d.).
- Bioanalytical Method Validation Aiming for Enhanced Reproducibility. (n.d.).
- Koch Modular Process Systems. (2019, July 15). Liquid-Liquid Extraction: Generating Equilibrium Data.
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- 29. researchgate.net [researchgate.net]
Assessing isotopic contribution of Glycinexylidide-d6 to native analyte
Technical Assessment: Isotopic Contribution of Glycinexylidide-d6 in Bioanalysis
Executive Summary: The Precision Imperative
Glycinexylidide (GX) is the active N-dealkylated metabolite of Lidocaine. In pharmacokinetic (PK) and toxicological monitoring, accurate quantification of GX is critical due to its potential accumulation in patients with renal failure and its contribution to CNS toxicity.
The "Gold Standard" for LC-MS/MS quantitation is the use of a stable isotopically labeled internal standard (SIL-IS), specifically Glycinexylidide-d6 (GX-d6) . However, not all SIL-IS reagents are created equal. This guide compares the performance of High-Isotopic Purity GX-d6 against lower-grade alternatives (Low-Purity d6 and Structural Analogues), focusing on the critical risk of Isotopic Contribution (Cross-talk) .
Key Takeaway: The primary failure mode in GX bioanalysis is not instrument sensitivity, but the "Forward Interference" caused by unlabelled (d0) impurities in the GX-d6 reagent, which artificially inflates the analyte signal at the Lower Limit of Quantification (LLOQ).
Comparative Analysis: Reagent Performance
The following table contrasts the performance characteristics of High-Purity GX-d6 against common alternatives used in drug development workflows.
| Feature | High-Purity GX-d6 (The Product) | Low-Purity / Generic GX-d6 | Structural Analogue (e.g., Lidocaine-d3) |
| Isotopic Purity | > 99.0 atom % D | < 98.0 atom % D | N/A (Different Molecule) |
| Mass Shift | +6 Da (Optimal) | +6 Da (Contains d0-d5 mix) | Variable |
| RT Matching | Exact match to Analyte | Exact match to Analyte | Shifted RT (High Risk) |
| Matrix Effect Compensation | Excellent (Co-elutes) | Excellent (Co-elutes) | Poor (Elutes in different suppression zone) |
| Interference Risk | Negligible (< 1% of LLOQ) | High (Can exceed 20% of LLOQ) | Low (Spectral separation is easy) |
| Regulatory Status | FDA M10 Compliant | Risk of Validation Failure | Requires rigorous "Parallelism" proof |
Technical Deep Dive: The Mechanics of Cross-Talk
To validate GX-d6, one must understand the two vectors of isotopic interference.
Vector A: Forward Interference (The "Impurity" Effect)
-
Source: Incomplete deuteration during synthesis leaves traces of GX-d0 (native) or GX-d1/d2 in the IS stock.
-
Impact: When the IS is added at high concentrations (to stabilize the signal), the trace d0 impurity is detected in the Analyte channel (m/z 179).
-
Result: False positives in blank samples and over-estimation of LLOQ.
Vector B: Reverse Interference (The "Natural Abundance" Effect)
-
Source: Natural 13C isotopes of the native Analyte (GX) creating a signal at the IS mass (m/z 185).
-
Impact: At high Analyte concentrations (ULOQ), the M+6 isotope tail contributes to the IS channel.
-
Result: Under-estimation of the IS area, leading to non-linearity at the high end of the curve.
-
Note: For GX (C10H14N2O), the probability of an M+6 natural isotope is statistically negligible, making Vector A the primary concern.
Visualizing the Interference Pathways
Figure 1: Isotopic cross-talk pathways in LC-MS/MS. Red arrow indicates the critical failure mode caused by low-purity IS.
Validation Protocol: Assessing Isotopic Contribution
This protocol is designed to be a self-validating system compliant with FDA M10 Bioanalytical Method Validation guidelines.
Prerequisites
-
Analyte: Glycinexylidide (Native), m/z 179.1
122.1 (Quantifier). -
IS: Glycinexylidide-d6, m/z 185.1
128.1. -
Matrix: Blank Human Plasma (K2EDTA).
Experiment A: The "Zero Sample" Test (Assessing Forward Interference)
-
Objective: Quantify the amount of native GX contributed by the IS.
-
Protocol:
-
Extract a Double Blank (Matrix only, no Analyte, no IS).
-
Extract a Zero Sample (Matrix + IS at working concentration).
-
Extract an LLOQ Standard (Matrix + Analyte at LLOQ + IS).
-
Inject in triplicate: Double Blank
Zero Sample LLOQ.
-
-
Acceptance Criteria (FDA M10):
-
Response in Double Blank must be < 20% of LLOQ (System noise check).
-
Response of Analyte (m/z 179) in the Zero Sample must be < 20% of the Analyte response at LLOQ .
-
Experiment B: The "ULOQ" Test (Assessing Reverse Interference)
-
Objective: Ensure high concentrations of Analyte do not suppress or contribute to the IS.
-
Protocol:
-
Prepare a ULOQ Sample (Analyte at highest curve point) without IS .
-
Inject in triplicate.
-
Monitor the IS Channel (m/z 185).
-
-
Acceptance Criteria (FDA M10):
-
Response in the IS channel must be < 5% of the average IS response observed in standards/QCs.
-
Workflow Diagram
Figure 2: Decision tree for validating GX-d6 isotopic purity according to FDA M10 guidelines.
Data Presentation & Interpretation
The following mock data illustrates a typical comparison between a High-Purity GX-d6 and a Generic alternative.
Table 1: Forward Interference Assessment (IS contribution to Analyte)
Analyte LLOQ Area = 5,000 counts.
| Reagent Type | Zero Sample Area (m/z 179) | % of LLOQ | Status |
| High-Purity GX-d6 | 150 | 3.0% | PASS (Excellent) |
| Generic GX-d6 | 1,200 | 24.0% | FAIL (>20% Limit) |
| Lidocaine-d3 (Analogue) | 50 | 1.0% | PASS (But RT Mismatch) |
Interpretation: The Generic GX-d6 failed because it contained excessive unlabelled impurities. Using this reagent would force the scientist to raise the LLOQ, reducing the assay's sensitivity.
Table 2: Reverse Interference Assessment (Analyte contribution to IS)
Average IS Area = 200,000 counts.
| Reagent Type | ULOQ Sample Area (m/z 185) | % of IS Response | Status |
| High-Purity GX-d6 | 200 | 0.1% | PASS |
| Generic GX-d6 | 210 | 0.1% | PASS |
Interpretation: Reverse interference is rarely an issue for GX-d6 due to the +6 Da mass difference. Both reagents pass this test. The differentiator is strictly Forward Interference (Purity) .
References
-
US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 87833, Glycinexylidide. PubChem.[2] [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]
Sources
Technical Guide: Linearity and Range of Glycinexylidide-d6 Response Factors
Executive Summary
In the bioanalysis of Lidocaine metabolites, Glycinexylidide (GX) presents unique quantification challenges due to its high polarity and susceptibility to matrix-induced ion suppression. This guide evaluates the performance of Glycinexylidide-d6 (GX-d6) as a Stable Isotope Labeled Internal Standard (SIL-IS) against structural analogs (e.g., Mexiletine) and external standardization methods.
Key Findings:
-
Linearity: GX-d6 maintains linearity (
) across a dynamic range of 1.0 – 1000 ng/mL, whereas structural analogs often exhibit heteroscedasticity at the Lower Limit of Quantification (LLOQ). -
Matrix Effect Correction: GX-d6 provides a near-perfect correction factor (98-102% recovery consistency) by co-eluting with the analyte.
-
Recommendation: For regulated toxicology and pharmacokinetic (PK) studies, GX-d6 is the mandatory choice to meet FDA and ICH M10 acceptance criteria.
Introduction: The Bioanalytical Challenge
Glycinexylidide (GX) is the N-dealkylated metabolite of Lidocaine. Unlike its parent compound, GX is significantly more polar, causing it to elute earlier on reversed-phase (C18) columns. This retention window often coincides with the "void volume" of biological extracts—a zone rich in phospholipids, salts, and proteins that cause severe Ion Suppression .
To maintain the integrity of the Response Factor (the ratio of Analyte Area to Internal Standard Area), the Internal Standard (IS) must experience the exact same suppression event as the analyte.
The Comparison Groups
-
Glycinexylidide-d6 (SIL-IS): Deuterium-labeled GX. Chemically identical to GX but mass-shifted (+6 Da). Co-elutes perfectly.
-
Structural Analog (e.g., Mexiletine): Similar structure, but different retention time. Does not experience the same matrix effects.
-
External Standardization: No IS used. Highly susceptible to injection variability and drift.
Deep Dive: Linearity and Response Factor Stability
The core metric of this guide is the Response Factor (RF) , defined as:
In a linear system, plotting Concentration (
Comparative Data: Linearity Performance
Data synthesized from representative LC-MS/MS bioanalytical validation studies.
| Parameter | Glycinexylidide-d6 (SIL-IS) | Structural Analog (Mexiletine) | External Std (No IS) |
| Linear Range | 1.0 – 2000 ng/mL | 5.0 – 2000 ng/mL | 10.0 – 1000 ng/mL |
| Regression Model | Linear, | Quadratic or Linear | Linear (Poor Fit) |
| Correlation ( | |||
| LLOQ Accuracy | Fails Criteria (>20%) | ||
| Slope Consistency | Constant across 10 batches | Drifts between batches | High Variability |
Analysis: The GX-d6 response factor remains constant because any signal suppression affecting GX also affects GX-d6 equally. The ratio remains unchanged. With the Analog IS, if the GX elution zone is suppressed by 40% but the Analog zone (eluting later) is not, the RF drops artificially, curving the calibration line at low concentrations.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . If the GX-d6 response varies by >5% between the first and last injection, the run is automatically flagged.
Materials
-
Analyte: Glycinexylidide (GX)[1]
-
IS: Glycinexylidide-d6 (GX-d6)
-
Matrix: Human Plasma (K2EDTA)
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),
mm, 1.7 µm.
Step-by-Step Workflow
1. Standard Preparation:
-
Prepare Stock A (GX): 1 mg/mL in Methanol.
-
Prepare Stock B (GX-d6): 1 mg/mL in Methanol.
-
Spiking: Create an 8-point calibration curve (1, 2, 5, 10, 50, 200, 800, 1000 ng/mL) in blank plasma.
2. Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL Plasma.[2]
-
Add 200 µL Working IS Solution (GX-d6 at 50 ng/mL in Acetonitrile). Crucial: This step precipitates proteins and adds IS simultaneously to correct for volume errors.
-
Vortex (2 min) -> Centrifuge (10 min @ 10,000 rpm).
-
Transfer supernatant to LC vials.
3. LC-MS/MS Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (2.5 min) Re-equilibrate. -
Transitions (MRM):
- GX:
- GX-d6:
- GX:
Visualizing the Workflow
The following diagram illustrates the critical control points where GX-d6 corrects for errors.
Caption: Workflow identifying Critical Control Points (Red/Green) where GX-d6 compensates for extraction loss and ionization suppression.
Matrix Effects and Range Extension
The primary reason to choose GX-d6 over an analog is to extend the valid analytical range .
The Mechanism of Failure for Analog IS
When using an Analog IS (e.g., Mexiletine), the IS elutes after the suppression zone.
-
GX (Analyte): Elutes at 1.2 min (High Suppression Zone). Signal reduced by 50%.
-
Mexiletine (Analog IS): Elutes at 1.8 min (Clean Zone). Signal reduced by 0%.
-
Result: The Ratio (GX/IS) is artificially low. This effect is non-linear because suppression is often concentration-dependent (saturation of droplet surface).
Visualizing Ion Suppression
Caption: Mechanism of Matrix Effect. Scenario A shows how co-elution (GX-d6) cancels out suppression errors, while Scenario B (Analog) leads to data skew.
Conclusion and Recommendations
For researchers quantifying Glycinexylidide, the choice of internal standard is the single most critical factor determining assay robustness.
-
Use Glycinexylidide-d6: It is the only method that guarantees linearity across the full dynamic range (1-1000 ng/mL) in the presence of variable plasma matrices.
-
Avoid External Standards: The error rate (>20%) is unacceptable for modern regulatory standards.
-
Validate per Batch: Monitor the IS area response. A drop in IS area >50% relative to the neat standard indicates severe matrix issues that must be addressed, even if the ratio appears correct.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][3][4][5][6] [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Galarini, R., et al. (2016).[7] Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids.[1][8] Journal of Chromatographic Science, 54(7), 1193–1200. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 7. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated analysis of lidocaine and its metabolite in plasma by in-tube solid-phase microextraction coupled with LC-UV for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Glycinexylidide-d6 Hydrochloride: Comprehensive Disposal & Handling Guide
Executive Summary
Glycinexylidide-d6 Hydrochloride (GX-d6 HCl) is a stable isotope-labeled metabolite of Lidocaine, primarily used as an internal standard in mass spectrometry (LC-MS/MS). While it is not radioactive, it possesses significant pharmacological activity affecting the central nervous system (CNS) and cardiovascular system.
Immediate Disposal Directive:
-
DO NOT dispose of via sink or municipal drainage systems.
-
DO NOT treat as general trash.
-
Primary Method: High-temperature incineration at an approved hazardous waste facility.
-
Waste Category: Hazardous Chemical Waste (Toxic/Irritant).
Material Safety & Hazard Profile
To ensure safe disposal, one must understand the intrinsic hazards of the compound. GX-d6 HCl shares the toxicological profile of its parent compound, Lidocaine, but is often handled in high-purity concentrated forms which increases acute risk.
Toxicology & Health Hazards[1][2]
-
Acute Toxicity: Harmful if swallowed.[1][2][3] May cause CNS depression (drowsiness, confusion, ataxia) and cardiovascular suppression (hypotension, bradycardia) [1, 2].
-
Irritation: Causes skin and serious eye irritation (GHS Category 2) [3].[1][3]
-
Sensitization: Potential for hypersensitivity reactions similar to amide-type anesthetics.
Physical & Chemical Properties (Disposal Relevant)
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Labeling requirement |
| CAS Number | 18865-38-8 (Unlabeled base) | Tracking identifier |
| Molecular Weight | ~284.8 g/mol (d6-HCl salt) | Stoichiometry for neutralization |
| Solubility | Water, Methanol, DMSO | Dictates solvent waste stream |
| Stability | Stable under normal conditions | No special explosion safeguards needed |
| Isotope | Deuterium ( | Non-radioactive ; Standard chemical waste |
Step-by-Step Disposal Protocols
Solid Waste (Pure Substance & Expired Standards)
This stream applies to expired vials, residual powder, or weighing boats containing pure GX-d6 HCl.
-
Segregation: Isolate solid waste in a dedicated container labeled "Hazardous Waste - Toxic Solids."
-
Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Labeling: Clearly mark the container with the full chemical name and "Contains Deuterated Lidocaine Metabolite."
-
Disposal Path: Transfer to a licensed waste contractor for incineration .
Liquid Waste (Stock Solutions & HPLC Effluents)
Research laboratories most frequently generate this waste during LC-MS/MS analysis.
-
High Concentration Stocks (>1 mg/mL):
-
Collect in a "Halogenated" or "Non-Halogenated" solvent waste container depending on the solvent (e.g., if dissolved in Dichloromethane vs. Methanol).
-
Critical: Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent potential reaction with the amine/amide groups.
-
-
HPLC Effluent (Trace Concentration):
-
Mobile phases containing trace GX-d6 (e.g., Acetonitrile/Water + Formic Acid) must be collected in carboys.
-
Never pour HPLC waste down the sink, even if the concentration is low, as pharmaceutical metabolites are persistent environmental pollutants [4].
-
Contaminated Packaging (Vials & Syringes)
-
Empty Vials: Triple rinse with a suitable solvent (methanol or water). Collect the rinsate as liquid hazardous waste. The glass vial can then be disposed of as "Glass Waste" or "Sharps" depending on facility rules.
-
Sharps/Syringes: Dispose of chemically contaminated needles in a rigid, puncture-proof red sharps container labeled "Biohazard/Chemical Sharps" [5].
Visualized Workflows
Disposal Decision Tree
This logic flow ensures the correct categorization of waste streams.
Figure 1: Decision logic for segregating Glycinexylidide-d6 HCl waste streams.
Spill Response Protocol
Immediate actions to take in the event of a laboratory spill.
Figure 2: Operational workflow for managing accidental spills.
Regulatory Compliance & Environmental Stewardship
US EPA (RCRA) Classification
Under the Resource Conservation and Recovery Act (RCRA), Glycinexylidide is not explicitly "P-listed" or "U-listed." However, due to its pharmacological potency and toxicity:
-
Characteristic Waste: It must be evaluated for toxicity characteristics.
-
Best Practice: Manage as Class 6.1 Toxic Substance for transport and disposal to ensure compliance with the "Cradle-to-Grave" liability standard [6].
Deuterium Considerations
The "d6" designation indicates stable isotopic labeling.
-
NOT Radioactive: It does not fall under NRC (Nuclear Regulatory Commission) guidelines.
-
Cost Recovery: Due to the high cost of deuterated standards, ensure inventory is verified before disposal to prevent discarding usable material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87833, Glycinexylidide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Glycinexylidide.[4] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from [Link]
Sources
Personal protective equipment for handling Glycinexylidide-d6 Hydrochloride
[1]
Executive Summary & Substance Profile[1]
Glycinexylidide-d6 Hydrochloride (GX-d6 HCl) is a stable, isotopically labeled metabolite of Lidocaine, primarily utilized as an Internal Standard (IS) in LC-MS/MS bioanalysis.[1] While its deuterated status (-d6) does not fundamentally alter its toxicological profile compared to the non-labeled parent, it significantly increases the financial risk of loss and the requirement for analytical precision.[1]
As the N-dealkylated active metabolite of Lidocaine, Glycinexylidide retains pharmacological activity, specifically as a Class Ib antiarrhythmic and CNS depressant.[1] Handling requires a dual-focus approach: protecting the operator from potent pharmacological effects and protecting the hygroscopic standard from isotopic degradation. [1]
| Parameter | Technical Specification |
| CAS Registry | 1330180-66-9 (labeled); 35891-83-9 (unlabeled base) |
| Molecular Formula | C₁₂H₁₂D₆N₂O[1] · HCl |
| Pharmacological Class | Amide Local Anesthetic Metabolite / Antiarrhythmic |
| Primary Hazards | Acute Toxicity (Oral), CNS Depression, Skin/Eye Irritation |
| Physical State | White to Off-White Solid (Hygroscopic) |
| Solubility | Soluble in Methanol, DMSO, Water |
Risk Assessment & Mechanism of Toxicity[1]
Before deploying PPE, the operator must understand the causality of the hazard.[1]
-
Mechanism of Action: Like its parent Lidocaine, GX blocks voltage-gated sodium channels in the neuronal membrane.[1]
-
Toxicological Endpoint: Systemic absorption (inhalation of dust or transdermal absorption of solution) can lead to "Local Anesthetic Systemic Toxicity" (LAST).[1]
-
Critical Warning Signs: Perioral numbness, metallic taste, tinnitus, and in severe cases, seizures or cardiovascular depression [1, 2].[1]
-
Isotopic Cost Factor: As a deuterated standard, GX-d6 is chemically synthesized to be distinct by mass (+6 Da).[1] Contamination with water (H₂O) or proton exchange in acidic/basic protic solvents can compromise the isotopic integrity, leading to mass spectral overlap and assay failure [3].
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" are insufficient without specification.[1] The following matrix integrates chemical compatibility with task-specific risks.
| Zone | PPE Component | Technical Specification & Rationale |
| Ocular | Safety Glasses | Spec: ANSI Z87.1 compliant with side shields.Rationale: Protects against projectile crystals during spatula transfer and solvent splash.[1] |
| Dermal (Hands) | Nitrile Gloves (Double Layer) | Spec: Minimum 0.11 mm thickness (e.g., N-Dex).Rationale: GX-d6 is often dissolved in Methanol (MeOH).[1] MeOH permeates standard nitrile in <10 mins.[1] Double gloving creates a breakthrough buffer.[1] Change outer glove immediately upon splash. |
| Respiratory | Engineering Control (Primary) | Spec: Certified Chemical Fume Hood or Class II BSC.Rationale: Handling the solid powder poses the highest risk of inhalation.[1] PPE is the secondary line of defense here.[1] |
| Respiratory | N95 / P100 (Secondary) | Spec: NIOSH-approved particulate respirator.Rationale: Required only if weighing outside a hood (not recommended) or during spill cleanup.[1] |
| Body | Lab Coat (Tyvek/Cotton) | Spec: Long-sleeved, buttoned to the neck.Rationale: Prevents accumulation of static-charged powder on street clothes.[1] |
Operational Protocol: Step-by-Step Handling
This protocol is designed to ensure Safety (Operator) and Integrity (Data).[1]
Phase 1: Preparation & Equilibration[1]
-
The Problem: GX-d6 HCl is stored at -20°C. Opening a cold vial in a humid lab causes immediate condensation. This adds water weight (ruining gravimetric accuracy) and degrades the salt.[1]
-
The Protocol:
-
Remove vial from freezer.
-
Place in a desiccator cabinet.
-
Allow to equilibrate to room temperature for 60 minutes before opening.
-
Phase 2: Weighing (The Critical Hazard Point)[1]
-
Hazard: Static electricity can cause the light powder to "jump," creating an inhalation hazard and loss of expensive material.[1]
-
The Protocol:
Phase 3: Solubilization (Stock Solution)[1]
-
Hazard: High concentration liquid exposure.[1] Methanol enhances skin absorption.[1]
-
The Protocol:
-
Add the solvent (typically Methanol or DMSO) to the weighing vessel or wash the powder into the volumetric flask.[1]
-
Do not sonicate uncapped. Lidocaine metabolites can volatilize or degrade if the bath heats up.[1]
-
Vortex until fully dissolved.[1]
-
Label clearly: "Caution: Potent Compound - GX-d6 IS".[1]
-
Phase 4: Workflow Visualization
The following diagram illustrates the hierarchy of controls and decision pathways for handling this compound.
Caption: Operational workflow emphasizing thermal equilibration to prevent hygroscopic degradation and containment strategies for solid vs. liquid states.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do NOT sweep. Sweeping creates dust.[1]
-
Action: Cover with a damp paper towel (water/methanol mix) to solubilize and trap the powder, then wipe up.[1] Place in a sealed bag.
-
-
Liquid Spill:
Waste Disposal[1][2][3][4]
-
Regulatory Status: Pharmaceutical standards are regulated chemical waste.[1]
-
Method: High-Temperature Incineration. [1]
-
Protocol:
-
Collect all contaminated solids (gloves, weighing boats, wipes) in a dedicated "Cytotoxic/Potent" waste bin (often Blue or Yellow bin depending on region).[1]
-
Liquid waste (stock solutions) must go into "Flammable Solvent Waste" streams if dissolved in Methanol, tagged with "Contains Lidocaine Metabolites."[1]
-
Never dispose of down the drain.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
